Quinazolin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
quinazolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFKTGKPNDZSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586570 | |
| Record name | Quinazolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-73-2 | |
| Record name | Quinazolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinazolin-7-amine: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential role as a kinase inhibitor. All quantitative data is presented in structured tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is a bicyclic aromatic compound composed of a pyrimidine ring fused to a benzene ring, with an amine group substituted at the 7-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 101421-73-2[1] |
| Molecular Formula | C₈H₇N₃[1] |
| Molecular Weight | 145.16 g/mol [1] |
| Canonical SMILES | C1=CC2=CN=CN=C2C=C1N |
| InChI | InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 |
| InChIKey | JBFKTGKPNDZSPY-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point | 190-191 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [4] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
| logP (predicted) | 0.4 | [1] |
Synthesis of this compound
Generalized Experimental Protocol: Reduction of 7-Nitroquinazoline
A potential method for the synthesis of this compound is the reduction of 7-nitroquinazoline. Reagents such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation (e.g., using Pd/C and H₂) are commonly employed for this type of transformation.
Reaction Scheme:
7-Nitroquinazoline + Reducing Agent → this compound
Illustrative Procedure using Sodium Dithionite:
-
Dissolution: Dissolve 7-nitroquinazoline in a suitable solvent mixture, such as aqueous N,N-dimethylformamide (DMF).
-
Reduction: Add sodium dithionite portion-wise to the solution at a controlled temperature (e.g., 90 °C). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables provide predicted and expected spectroscopic characteristics based on the analysis of the quinazoline scaffold and related amino-substituted aromatic compounds.
¹H and ¹³C NMR Spectroscopy
The expected chemical shifts for this compound are influenced by the electron-donating nature of the amine group and the aromatic ring system.
Table 3: Predicted ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.2 | s | - |
| H4 | ~9.1 | s | - |
| H5 | ~7.8 | d | ~8.5 |
| H6 | ~7.1 | dd | ~8.5, ~2.0 |
| H8 | ~7.0 | d | ~2.0 |
| -NH₂ | ~5.0-6.0 | br s | - |
Table 4: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C2 | ~158 |
| C4 | ~155 |
| C4a | ~128 |
| C5 | ~125 |
| C6 | ~118 |
| C7 | ~148 |
| C8 | ~110 |
| C8a | ~150 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the aromatic amine and the quinazoline ring system.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3250 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1630-1575 | C=C and C=N stretch | Aromatic and pyrimidine rings |
| 1620-1560 | N-H bend | Primary amine |
| 1335-1250 | C-N stretch | Aromatic amine |
| 900-675 | C-H out-of-plane bend | Aromatic C-H |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or record the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups and vibrational modes.
Mass Spectrometry
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Data
| m/z | Ion |
| 145 | [M]⁺ (Molecular Ion) |
| 118 | [M - HCN]⁺ |
| 91 | [C₆H₅N]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] Several approved cancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7]
Recent studies have highlighted the potential of 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[2][3] This suggests that this compound could serve as a valuable scaffold for the development of novel ERK inhibitors.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to a cascade of phosphorylation events involving Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and division.
Experimental Protocol: In Vitro ERK1/2 Kinase Assay
The inhibitory activity of this compound and its derivatives against ERK1/2 can be assessed using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Workflow for a Luminescence-Based Kinase Assay:
-
Reaction Setup: In a multi-well plate, combine the ERK1 or ERK2 enzyme, a specific substrate (e.g., myelin basic protein), ATP, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that converts the ADP produced to ATP.
-
Luminescence Measurement: Add a luciferase/luciferin reagent that generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound is a valuable heterocyclic compound with significant potential for drug discovery and development. Its structural similarity to known kinase inhibitors, particularly those targeting the ERK/MAPK pathway, makes it a compelling starting point for the design of novel therapeutics. While detailed experimental data for this compound itself is limited in the public domain, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and its likely biological relevance based on the extensive research on the quinazoline scaffold. Further experimental investigation is warranted to fully elucidate the specific characteristics and therapeutic potential of this promising molecule.
References
- 1. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinazolin-7-amine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Quinazolin-7-amine , a heterocyclic organic compound, is a member of the quinazoline family, which is recognized for its significant role in medicinal chemistry and drug discovery. The core structure features a fused benzene and pyrimidine ring system, with an amine group substituted at the 7-position.
| Identifier | Value | Reference |
| CAS Number | 101421-73-2 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | |
| IUPAC Name | This compound |
Quantitative Data Summary
Direct quantitative biological data for the parent compound, this compound, is limited in publicly accessible literature. However, derivatives of 7-aminoquinazoline have been synthesized and evaluated for various biological activities, particularly as anticancer and anticonvulsant agents. The following table summarizes representative data for 7-aminoquinazoline derivatives.
| Compound Type | Biological Activity | Quantitative Measurement | Cell Line/Model | Reference |
| 7-substituted-4(3H)-quinazolinone derivatives | Anticancer | IC₅₀ values in the micromolar range | Various human cancer cell lines (e.g., MCF-7, A549, SW-480) | [2] |
| 2-amino-7-amide quinazoline derivatives | ERK1/2 Inhibition | IC₅₀ values in the nanomolar range | Enzyme and cell-based assays | [1] |
| 7-substituted-4(3H)-quinazolinone derivatives | Anticonvulsant | Demonstrated activity in animal models | Mice | [3] |
Signaling Pathway Involvement: Inhibition of the ERK/MAPK Pathway
Derivatives of 7-aminoquinazoline have been identified as potent inhibitors of the Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. The aberrant activation of the ERK/MAPK pathway is associated with increased cell proliferation, differentiation, and survival.
The diagram below illustrates the canonical ERK/MAPK signaling pathway and indicates the point of inhibition by 2-amino-7-amide quinazoline derivatives. These compounds typically act by inhibiting the kinase activity of ERK1/2, the final kinases in this cascade.
Experimental Protocols
Representative Protocol: Niementowski Synthesis of a 4(3H)-Quinazolinone Derivative
This protocol describes a general procedure for the condensation of an anthranilic acid with an amide to form the quinazolinone ring system.
Materials:
-
Substituted anthranilic acid
-
Amide (e.g., formamide, acetamide)
-
High-boiling point solvent (e.g., paraffin oil) or solvent-free conditions
-
Reaction vessel with a condenser and thermometer
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, acetic acid)
Procedure:
-
Reaction Setup: A mixture of the substituted anthranilic acid and an excess of the amide is placed in a reaction vessel. The reaction can be performed neat (solvent-free) or in a high-boiling point solvent.
-
Heating: The reaction mixture is heated to a high temperature, typically in the range of 130-200°C, and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product often solidifies upon cooling.
-
Purification: The crude product is triturated with a suitable solvent (e.g., water, diethyl ether) to remove unreacted starting materials and byproducts. The solid is then collected by filtration.
-
Recrystallization: Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid) to yield the pure quinazolinone derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow: Anticancer Activity Screening
The following workflow outlines a typical procedure for evaluating the in vitro anticancer activity of newly synthesized quinazoline derivatives.
References
- 1. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Novel Quinazolin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of novel quinazolin-7-amine derivatives. Quinazolin-7-amines are a pivotal class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the key synthetic strategies, provides explicit experimental protocols for core reactions, presents quantitative data in a structured format, and visualizes the synthetic workflows and logical relationships.
Core Synthetic Strategies
The synthesis of this compound derivatives predominantly follows a well-established multi-step sequence. The most common and versatile approach involves the initial construction of the quinazoline core, followed by nitration at the C-7 position and subsequent reduction to the desired amine. Alternative, though less frequently reported, methods include direct amination of the quinazoline ring.
A prevalent pathway commences with substituted anthranilic acids, which undergo cyclization to form a quinazolinone intermediate. This intermediate is then subjected to nitration and reduction. A key intermediate in many syntheses is a 7-nitro-4-chloroquinazoline, which allows for diverse functionalization at the 4-position via nucleophilic substitution, followed by reduction of the nitro group.
General Synthetic Pathway
The following diagram illustrates a general and widely applicable synthetic pathway for accessing a variety of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the key transformations involved in the synthesis of this compound derivatives.
Synthesis of 7-Chloroquinazolin-4(3H)-one
This protocol describes the initial cyclization of 2-amino-4-chlorobenzoic acid to form the quinazolinone core.[1]
-
Reagents and Conditions: A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (14 equivalents) is heated to reflux at 160 °C for 1.5 hours under a nitrogen atmosphere.[1]
-
Work-up: The reaction mixture is cooled, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford 7-chloroquinazolin-4(3H)-one.[1]
Nitration of 7-Chloroquinazolin-4(3H)-one to 7-Chloro-6-nitroquinazolin-4(3H)-one
This procedure details the regioselective nitration at the C-6 position, a common step in accessing precursors for 6-amino or, through different starting materials, 7-amino quinazolines. A similar procedure can be adapted for the nitration of other quinazolinone intermediates.[1]
-
Reagents and Conditions: 7-Chloroquinazolin-4(3H)-one (1 equivalent) is dissolved in concentrated sulfuric acid and cooled to 0 °C. Fuming nitric acid is then added slowly while maintaining the low temperature. The mixture is stirred for 1.5 hours at 30 °C.[1]
-
Work-up: The reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until a precipitate forms (pH ~7). The solid is filtered, washed with water, and dried.[1]
Chlorination of 7-Chloro-6-nitroquinazolin-4(3H)-one
This step introduces a reactive chloro group at the 4-position, which is crucial for further diversification.
-
Reagents and Conditions: A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of DMF is heated to reflux.[1]
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The residue is triturated with a suitable solvent to yield the 4,7-dichloro-6-nitroquinazoline.[1]
Reduction of a 7-Nitroquinazoline to a this compound
The reduction of the nitro group is a critical final step. Several methods can be employed.
-
Method A: Iron in Acidic Medium: A suspension of the 7-nitroquinazoline derivative and iron powder in a mixture of ethanol and hydrochloric acid is heated.[2]
-
Work-up (Method A): Upon completion, the hot reaction mixture is filtered through celite to remove the iron residues. The filtrate is concentrated, and the product is collected by filtration.[2]
-
Method B: Catalytic Hydrogenation: The 7-nitroquinazoline derivative is dissolved in a suitable solvent (e.g., methanol, ethanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Work-up (Method B): The catalyst is removed by filtration, and the solvent is evaporated to yield the this compound.
Experimental Workflow: Nitration and Reduction
The following diagram outlines the typical laboratory workflow for the nitration and subsequent reduction steps.
Quantitative Data Presentation
The following tables summarize typical reaction yields and spectroscopic data for key intermediates and final products in the synthesis of this compound derivatives.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 7-Chloroquinazolin-4(3H)-one | 2-Amino-4-chlorobenzoic acid | Formamide, 160°C | 82.3 | 251.0–253.0 | [1] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | 7-Chloroquinazolin-4(3H)-one | Fuming HNO₃, H₂SO₄, 0-30°C | 84.7 | >300 | [1] |
| 4,7-Dichloro-6-nitroquinazoline | 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂, DMF, reflux | 91.3 | 152.0–154.0 | [1] |
| Substituted this compound | Substituted 7-Nitroquinazoline | Fe, HCl, EtOH, reflux | Varies | Varies | [2] |
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) | Reference |
| 7-Chloroquinazolin-4(3H)-one | 11.82 (br. s, 1H), 8.16 (s, 1H), 8.13 (d, 1H), 7.82 (d, 1H), 7.50 (dd, 1H) | 161.2, 149.9, 145.4, 139.7, 128.2, 127.3, 126.9, 118.4 | 181.2, 183.2 [M+H]⁺ | 3031 (C-H), 2964, 2919 (N-H), 1714 (C=O), 1693 (C=N) | [1] |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | 12.60 (br. s, 1H), 8.68 (s, 1H), 8.30 (s, 1H), 8.27 (s, 1H) | 160.0, 151.7, 145.9, 143.9, 133.4, 128.5, 123.6, 118.9 | 226.1, 228.1 [M+H]⁺ | 3108 (C-H), 2977, 2920 (N-H), 1700 (C=O), 1618 (C=N), 1536, 1326 (NO₂) | [1] |
| 4,7-Dichloro-6-nitroquinazoline | 9.11 (s, 1H), 8.94 (s, 1H), 8.21 (s, 1H) | 155.9, 154.5, 152.9, 145.9, 134.4, 126.0, 125.2, 119.2 | 244.1, 246.1 [M+H]⁺ | 3103, 3077 (C-H), 1622 (C=N), 1572, 1537, 1335 (NO₂) | [1] |
Alternative Synthetic Approaches
While the nitration-reduction sequence is the most established method, other strategies for the synthesis of quinazolin-7-amines have been explored.
Logical Relationship of Synthetic Strategies
Direct C-H amination of the quinazoline core has been reported, primarily at the C-4 position.[3][4][5] Applying such methods for regioselective amination at the C-7 position remains a challenge and is not as well-documented. Another approach involves starting with an anthranilic acid derivative that already contains a protected amino group at the position that will become the 7-position of the quinazoline ring. This circumvents the need for the nitration and reduction steps but requires the synthesis of a more complex starting material.
This guide provides a foundational understanding of the synthetic methodologies for obtaining novel this compound derivatives. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature [organic-chemistry.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
A Technical Guide to the Fundamental Mechanisms of Action of Quinazoline Compounds
Introduction: The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Quinazoline and its derivatives, particularly quinazolinones, have garnered significant attention from researchers and drug development professionals due to their therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] This technical guide provides an in-depth exploration of the fundamental mechanisms through which quinazoline compounds exert their biological effects, with a primary focus on their well-established role as anticancer agents. It details the key signaling pathways they modulate, presents quantitative data on their activity, and outlines the experimental protocols used for their evaluation.
Primary Mechanism of Action: Protein Kinase Inhibition
The most prominent mechanism of action for many clinically successful quinazoline derivatives is the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] Most quinazoline-based anticancer agents function as protein kinase inhibitors, interfering with processes like DNA replication and transcription to halt tumor growth.[2][5]
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6]
Quinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the ATP pocket in the intracellular kinase domain of the receptor.[2] This binding action prevents ATP from accessing the site, thereby blocking the receptor's autophosphorylation and the subsequent activation of downstream signaling.[8] This inhibition can lead to G1 cell cycle arrest and the induction of apoptosis.[9] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based EGFR inhibitors.[1][10]
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[11][12] VEGFR-2 is the main mediator of the angiogenic effects of VEGF.[12] Binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and activation of downstream pathways like Akt/mTOR/p70s6k, which promote endothelial cell proliferation, migration, and survival.[7][13]
Quinazoline derivatives can inhibit angiogenesis by targeting the VEGFR-2 kinase.[13] By blocking the ATP-binding site of VEGFR-2, these compounds prevent its phosphorylation and suppress the downstream signaling required for neovascularization.[11][13] This anti-angiogenic activity makes them potential candidates for multifunctional anticancer agents.[13]
A significant advantage of certain quinazoline derivatives is their ability to inhibit multiple kinases simultaneously.[2] Because the downstream signaling pathways of EGFR and VEGFR-2 share common elements, their simultaneous inhibition can produce a synergistic antitumor effect.[9][12] Vandetanib is a clinically approved dual inhibitor of both EGFR and VEGFR-2.[12] Other quinazoline compounds have been developed as multi-kinase inhibitors, targeting a range of kinases including EGFR, VEGFR-2, HER2, and CDK2, suggesting a potent mechanism to overcome drug resistance and enhance anticancer efficacy.[14]
Secondary Mechanism of Action: Disruption of Microtubule Dynamics
Beyond kinase inhibition, another well-documented mechanism of action for a distinct class of quinazoline compounds is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis).[15]
Certain quinazoline derivatives act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin into functional microtubules.[15][16] These compounds often bind to the colchicine site on tubulin, preventing the assembly of the mitotic spindle.[1][17][18] The disruption of microtubule formation activates the spindle checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1] This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][15]
Emerging Mechanisms of Action
Research continues to uncover novel mechanisms for quinazoline compounds, expanding their therapeutic potential.
-
PARP-1 Inhibition : Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Some quinazoline derivatives have been shown to be potent PARP-1 inhibitors, which can be particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[1]
-
Wnt/β-catenin Pathway Modulation : The Wnt/β-catenin signaling pathway is crucial in the development of many cancers, especially colorectal cancer. Certain quinazolines have been identified as inhibitors of this pathway, acting downstream of β-catenin to suppress the expression of target genes like cyclin D1 and survivin.[19]
-
HDAC Inhibition : Histone deacetylases (HDACs) are enzymes that play a role in the epigenetic regulation of gene expression. Some quinazoline-based compounds have been developed as dual inhibitors, targeting both protein kinases and HDACs, which may lead to enhanced antitumor activity.[10]
-
NF-κB Pathway Suppression : The NF-κB pathway is involved in inflammation and cell survival. Studies have shown that some quinazoline derivatives can inhibit breast cancer cell growth by suppressing the EGFR/NF-κB signaling pathway.[20]
Quantitative Analysis of Biological Activity
The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. Lower values indicate higher potency.
Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 6c | EGFR | Kinase Inhibition | 83 | [14] |
| Compound 6c | VEGFR-2 | Kinase Inhibition | 76 | [14] |
| Compound 6c | HER2 | Kinase Inhibition | 138 | [14] |
| Compound 6c | CDK2 | Kinase Inhibition | 183 | [14] |
| Compound 8a | VEGFR-2 | Kinase Inhibition | 67.6 | [11] |
| Afatinib | EGFR (L858R/T790M) | Kinase Inhibition | 0.5 |[21] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Quinazoline Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Gefitinib | HeLa | Cervical Cancer | 4.3 | [8] |
| Gefitinib | MDA-MB-231 | Breast Cancer | 28.3 | [8] |
| Erlotinib | HepG2 | Liver Cancer | 25 | [8] |
| Erlotinib | MCF-7 | Breast Cancer | 20 | [8] |
| Quinazoline Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [22] |
| Quinazoline Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [22] |
| Compound 11c | HeLa | Cervical Cancer | 20.1 | [23] |
| Compound 11j | MCF-7 | Breast Cancer | 14.5 |[23] |
Key Experimental Methodologies
The evaluation of quinazoline compounds involves a series of standardized in vitro and biochemical assays to determine their mechanism of action and potency.
These assays are fundamental for assessing the effect of a compound on cell viability and proliferation.[22]
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][22]
-
Cell Seeding : Plate cancer cells in 96-well plates and incubate for 24 hours to allow attachment.[8][23]
-
Compound Treatment : Treat cells with serial dilutions of the quinazoline compounds for a specified period (e.g., 48-72 hours).[19][22]
-
MTT Addition : Add MTT solution to each well and incubate, allowing formazan crystals to form.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Absorbance Reading : Measure the absorbance of the solution using a microplate reader (e.g., at 570 nm).[8] The amount of formazan produced is proportional to the number of viable cells.[22]
-
Cell-free enzymatic assays are used to measure the direct inhibitory effect of a compound on a specific kinase.[21]
-
ADP-Glo™ Kinase Assay : This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[21]
-
Reaction Setup : In a multi-well plate, combine the recombinant kinase enzyme (e.g., EGFR), a suitable substrate, and the test compound at various concentrations.[21]
-
Initiate Reaction : Add ATP to start the kinase reaction and incubate (e.g., 30°C for 40-60 minutes).[21]
-
Terminate and Deplete ATP : Add ADP-Glo™ Reagent to stop the reaction and remove any remaining ATP.[21]
-
Signal Generation : Add Kinase Detection Reagent, which converts the ADP produced into ATP. This newly generated ATP is used in a luciferase reaction to produce a light signal.[21]
-
Luminescence Reading : Measure the luminescence with a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity. The IC50 is calculated based on the reduction in signal compared to controls.[21]
-
Western blotting is a technique used to detect specific proteins in a sample and to analyze the phosphorylation status of key signaling molecules, confirming pathway modulation.[19]
-
Cell Treatment and Lysis : Treat cells with the quinazoline compound for a specified time, then lyse the cells to extract total proteins.[19]
-
Protein Quantification : Determine the protein concentration in each lysate.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation : Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the target protein (e.g., phospho-EGFR, Akt, β-actin). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is captured on film or by a digital imager. The band intensity corresponds to the protein level.[20]
Quinazoline compounds are a versatile and powerful class of molecules whose fundamental mechanisms of action are predominantly centered on the inhibition of key cellular signaling pathways. Their well-established role as inhibitors of receptor tyrosine kinases like EGFR and VEGFR has led to several successful anticancer drugs. Furthermore, their ability to disrupt microtubule dynamics and modulate other emerging targets like PARP and the Wnt pathway highlights their broad therapeutic potential. A thorough understanding of these mechanisms, supported by robust quantitative analysis and detailed experimental validation, is critical for the continued design and development of novel, more effective quinazoline-based therapeutics.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Selective Inhibition of Spindle Microtubules by a Tubulin-Binding Quinazoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of Quinazolin-7-amine Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the initial biological screening of Quinazolin-7-amine libraries, a promising class of compounds in modern drug discovery. The Quinazoline scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities, particularly as kinase inhibitors in oncology.[1][2] This document outlines detailed experimental protocols for primary biochemical and cell-based assays, presents quantitative data from representative screening campaigns, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the inhibitory activities of various quinazoline derivatives against key protein kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of promising hit compounds for further optimization.
Table 1: Inhibitory Activity of Quinazoline Derivatives against Protein Kinases
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1 | EGFR | Biochemical | 15 | Gefitinib | 10 |
| 2 | PI3Kα | Biochemical | 1130 | Idelalisib | - |
| 3 | PI3Kδ | Biochemical | 1.13 | Idelalisib | - |
| 4 | VEGFR-2 | Biochemical | 4.6 (µM) | Sorafenib | - |
| 5 | BRAFV600E | Biochemical | 2 | Vemurafenib | - |
| 6 | c-KIT | Biochemical | 120 | Imatinib | - |
| Compound 23 | ERK1/2 | Biochemical | Single-digit nM | - | - |
| Compound 37c | BRAFV600E | Biochemical | - | - | - |
| Compound 37d | BRAFV600E | Biochemical | - | - | - |
| Compound 37e | VEGFR-2 | Biochemical | 6.10 (µM) | - | - |
| Compound 37e | BRAFWT | Biochemical | 6.70 (µM) | - | - |
| Compound 37e | BRAFV600E | Biochemical | 2.50 (µM) | - | - |
| Compound 37e | CRAF | Biochemical | 10.80 (µM) | - | - |
| Compound 37e | PDGFR-β | Biochemical | 0.03 (µM) | - | - |
| Compound 37e | FLT-3 | Biochemical | 0.13 (µM) | - | - |
| Compound 37e | c-KIT | Biochemical | 0.12 (µM) | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The data is compiled from various studies for illustrative purposes.[2][3]
Table 2: Anti-proliferative Activity of Quinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference Compound | GI50 (µM) |
| 7c | MCF7 | Breast Cancer | Sub-micromolar | - | - |
| 21 | HepG2 | Liver Cancer | 17.23 (µg/mL) | - | - |
| 21 | PC3 | Prostate Cancer | 26.10 (µg/mL) | - | - |
| 21 | MCF-7 | Breast Cancer | 30.85 (µg/mL) | - | - |
| 37c | Various | - | 1.1 | - | - |
| 37d | Various | - | 1.1 | - | - |
| Compound 7b | MCF-7 | Breast Cancer | 82.1 | - | - |
| Compound 7b | A549 | Lung Cancer | 67.3 | - | - |
| Compound 7b | 5637 | Bladder Cancer | 51.4 | - | - |
| Compound 7e | MCF-7 | Breast Cancer | 90.2 | - | - |
| Compound 7e | 5637 | Bladder Cancer | 103.04 | - | - |
| Compound 8a | MCF-7 | Breast Cancer | 0.6955 | Sorafenib | 0.1283 |
| Compound 8a | HepG-2 | Liver Cancer | 0.1871 | Sorafenib | 0.0844 |
| Compound 8a | K-562 | Leukemia | 0.1884 | Sorafenib | 0.0606 |
| Compound 9b | MCF-7 | Breast Cancer | 0.2090 | Sorafenib | 0.1283 |
| Compound 9b | HepG-2 | Liver Cancer | 0.1944 | Sorafenib | 0.0844 |
| Compound 9b | K-562 | Leukemia | 0.1902 | Sorafenib | 0.0606 |
GI50 values represent the concentration of the compound required to inhibit 50% of cell growth. The data is compiled from various studies for illustrative purposes.[2][4][5]
Experimental Protocols
Detailed methodologies for the initial biological screening of this compound libraries are provided below. These protocols are designed for a high-throughput screening (HTS) format.
Protocol 1: Primary Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This assay is designed to identify direct inhibitors of a target kinase.
1. Materials and Reagents:
- Purified recombinant target kinase (e.g., EGFR, PI3K, ERK2)
- Fluorescently labeled peptide substrate
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP solution (at Km concentration for the target kinase)
- Stop solution (e.g., 20 mM EDTA)
- This compound library (10 mM in DMSO)
- Positive control inhibitor (e.g., Gefitinib for EGFR)
- 384-well, low-volume, black assay plates
- Acoustic liquid handler and plate reader capable of fluorescence polarization detection.
2. Assay Procedure:
- Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).[1]
- Enzyme and Substrate Addition: Prepare a solution of the target kinase and the fluorescently labeled substrate in the kinase assay buffer. Dispense 5 µL of this solution into each well.
- Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.[1]
- Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
- Reaction Termination: Add 5 µL of the stop solution to each well.
- Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each compound.
- Identify "hits" as compounds exhibiting inhibition greater than a predefined threshold (e.g., >50%).
Protocol 2: Secondary Cell-Based Anti-proliferative Assay
This assay confirms the activity of primary hits in a more biologically relevant cellular context.
1. Materials and Reagents:
- Cancer cell line known to be dependent on the target pathway (e.g., A549 for EGFR).[1]
- Complete cell culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin).[1]
- This compound library hits.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[1]
- Sterile, 384-well, white, clear-bottom, tissue culture-treated plates.[1]
- Multidrop dispenser and luminescence plate reader.
2. Assay Procedure:
- Cell Seeding: Harvest and count cells. Dilute the cells to a final concentration of 5,000 cells per 40 µL in culture medium. Seed 40 µL of the cell suspension into each well of the 384-well plates.[1]
- Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
- Compound Addition: Perform a serial dilution of the hit compounds to achieve the desired final concentrations. Add 10 µL of the diluted compounds to the cell plates. Include DMSO as a negative control and a known cytotoxic agent as a positive control.[1]
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement:
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of the CellTiter-Glo® reagent to each well.[1]
- Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
- Data Acquisition: Measure the luminescence of each well using a plate reader.[1]
3. Data Analysis:
- Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound.
- Generate dose-response curves and determine the GI50 values for active compounds.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical high-throughput screening workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the discovery of quinazoline derivatives
An In-depth Technical Guide to the Discovery of Quinazoline Derivatives
Introduction: The Quinazoline Scaffold
Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. This structural motif is of paramount importance in medicinal chemistry, serving as the core scaffold for a multitude of synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2][3] Over 200 biologically active quinazoline and quinoline alkaloids have been identified.[1] The versatility of the quinazoline ring system, which allows for substitutions at various positions, has enabled the development of targeted therapies for a range of diseases, most notably in oncology and cardiovascular medicine.[4] This technical guide provides a comprehensive review of the discovery of quinazoline derivatives, from their initial synthesis in the 19th century to their development as highly successful therapeutic agents. It details the key historical milestones, seminal synthetic protocols, and the molecular mechanisms of action for landmark drugs derived from this scaffold.
Early Discovery and Synthesis of the Quinazoline Core
The journey of quinazoline chemistry began in the latter half of the 19th century, with several key chemists establishing the foundational methods for constructing this heterocyclic system.
Pioneering Syntheses
The first synthesis of a quinazoline derivative was accomplished by Peter Griess in 1869, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[5][6] This marked the first-ever construction of the quinazoline ring. However, the parent quinazoline molecule was not synthesized until 1895, when August Bischler and Lang reported its formation via the decarboxylation of quinazoline-2-carboxylic acid.[1][5] A more practical and efficient route was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][5] The name "quinazoline" was proposed by Widdege.[5][6]
Key Foundational Experimental Protocols
While detailed modern protocols for the 19th-century syntheses are scarce, the general methodologies can be described based on historical accounts.
Griess Synthesis (1869) - General Protocol [5]
-
Reactants: Anthranilic acid and cyanogen gas.
-
Solvent: A protic solvent such as ethanol.
-
Procedure: Cyanogen gas is bubbled through a solution of anthranilic acid. The reaction mixture is subsequently heated to induce cyclization, leading to the formation of the 2-cyano-3,4-dihydro-4-oxoquinazoline derivative.
-
Purification: The resulting crystalline solid is purified by recrystallization.
Niementowski Quinazoline Synthesis (1895) [3][7] This method, an optimization of earlier work, involves the thermal condensation of anthranilic acids with amides and remains a common method for synthesizing 4(3H)-quinazolinones.
-
Reactants: Anthranilic acid and an amide (e.g., formamide for the unsubstituted 4(3H)-quinazolinone).
-
Procedure: A mixture of anthranilic acid and the amide is heated, often at temperatures above 120°C, to drive the cyclization-condensation reaction.
-
Work-up: Upon cooling, the product typically crystallizes from the reaction mixture and is collected by filtration.
-
Purification: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol.
Quinazolines in Nature: The Discovery of Vasicine
A significant milestone in the history of quinazolines was the discovery of naturally occurring alkaloids. The most prominent example is vasicine, also known as peganine.[5] Vasicine was first isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda) and the herb Peganum harmala.[5] For centuries, extracts from Adhatoda vasica have been utilized in traditional Indian medicine as an expectorant for treating respiratory conditions.[5] The isolation and structural elucidation of vasicine provided a molecular basis for these traditional uses and highlighted the therapeutic potential of the quinazoline scaffold.
The Rise of Quinazoline Derivatives as Modern Therapeutics
The synthetic versatility of the quinazoline core and the potent biological activity of natural alkaloids spurred intense research into its therapeutic applications. This led to the development of several landmark drugs.
Antihypertensive Agents: Prazosin
One of the first major therapeutic breakthroughs for synthetic quinazolines was the development of Prazosin, an α1-adrenoceptor antagonist used for the treatment of hypertension.[8][9] Its discovery marked a significant advancement in cardiovascular medicine.
Experimental Protocol: General Synthesis of Prazosin [9][10][11] The synthesis of Prazosin and its analogues typically involves a multi-step process.
-
Formation of the Quinazoline Core: The synthesis often starts with the construction of a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate.
-
Nucleophilic Aromatic Substitution: This intermediate is reacted with anhydrous piperazine. The piperazine displaces the chlorine atom at the 2-position to yield 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine.[10]
-
Amide Bond Formation: The piperazine moiety is then acylated. 2-furoic acid is activated (e.g., by forming an acylimidazole) and reacted with the secondary amine of the piperazine ring to form the final Prazosin molecule.[10] In some methods, 2-furoyl chloride is reacted directly.[11]
Anticancer Agents: EGFR Tyrosine Kinase Inhibitors
The most profound impact of quinazoline derivatives has been in the field of oncology. The discovery of small-molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[12][13] Gefitinib (Iressa) and Erlotinib (Tarceva) are prototypical examples.[1][14][15]
Mechanism of Action: Gefitinib and Erlotinib are anilinoquinazoline derivatives that function as potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[14][16][17] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways.[18][19] These drugs bind reversibly to the ATP-binding pocket of the intracellular kinase domain of EGFR, preventing receptor autophosphorylation.[16][19][20] This blockade halts the activation of downstream cascades, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, ultimately leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.[17][19]
Quantitative Biological Data
| Drug | Target | IC50 Value | Disease Indication |
| Prazosin | α1-Adrenoceptor | - | Hypertension[8] |
| Gefitinib (Iressa) | EGFR Tyrosine Kinase | ~2-37 nM (cell-free) | Non-Small Cell Lung Cancer[14][21][22] |
| Erlotinib (Tarceva) | EGFR Tyrosine Kinase | ~2 nM (cell-free) | Non-Small Cell Lung Cancer, Pancreatic Cancer[15][] |
Experimental Protocol: Representative Synthesis of Gefitinib [24][25] Modern syntheses of Gefitinib are optimized for yield and efficiency over the original multi-step routes. A common four-step approach is described below.
-
Chlorination: The starting material, 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, undergoes chlorination (e.g., using thionyl chloride or phosphorus oxychloride) to produce the highly reactive 4-chloroquinazoline intermediate.
-
Nucleophilic Substitution (Anilination): The 4-chloro intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol. The aniline displaces the chlorine at the C4 position to form the core anilinoquinazoline structure.
-
Deacetylation: The acetate protecting group at the C6 position is removed via hydrolysis (e.g., using lithium hydroxide in a methanol/water mixture) to yield the free 6-hydroxyl group.
-
O-Alkylation (Etherification): The final step involves the selective O-alkylation of the 6-hydroxyl group with 1-chloro-3-morpholinopropane (or a similar alkylating agent) in the presence of a base to yield the final product, Gefitinib.
Conclusion
The history of quinazoline derivatives is a compelling narrative of chemical discovery and therapeutic innovation. From its initial synthesis as a chemical curiosity in the 19th century, the quinazoline scaffold has evolved into a "privileged structure" in medicinal chemistry. The journey from early synthetic methods and the isolation of natural alkaloids to the rational design of highly selective and potent drugs like Prazosin, Gefitinib, and Erlotinib showcases the power of synthetic chemistry in addressing critical medical needs. The continued exploration of this versatile heterocyclic system promises further advancements in the development of novel therapeutic agents for a wide range of diseases.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR [nfcr.org]
- 14. Gefitinib - Wikipedia [en.wikipedia.org]
- 15. Erlotinib - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation-Positive Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. ukm.my [ukm.my]
An In-depth Technical Guide to Quinazolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine with a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This document details its chemical identity, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.
Chemical Identity and Synonyms
This compound is a bicyclic aromatic heterocycle. Its structure consists of a pyrimidine ring fused to a benzene ring, with an amino group substituted at the 7-position.
-
IUPAC Name: this compound[1]
-
CAS Number: 101421-73-2[1]
-
Molecular Formula: C₈H₇N₃[1]
-
Molecular Weight: 145.16 g/mol [1]
Synonyms:
Physicochemical and Spectroscopic Data
Quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physicochemical and spectroscopic properties. While experimental data for the parent compound is not widely published, expected values and data from closely related derivatives are provided for reference.
| Property | Value | Source/Notes |
| Physical State | Light yellow to brown solid (expected) | Based on the appearance of related quinazoline derivatives. |
| Melting Point | 190-191 °C | For the closely related 6-aminoquinazoline. |
| pKa | Not available | pKa values for quinazoline derivatives vary widely based on substitution. For example, quinazoline itself has a pKa of 3.51. The amino group at position 7 is expected to increase the basicity. |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is likely to be pH-dependent. |
| ¹H NMR | Not available | Expected chemical shifts (in DMSO-d₆) would show signals in the aromatic region (δ 7.0-9.5 ppm) and a signal for the amino protons. The protons on the quinazoline ring system will exhibit characteristic splitting patterns. |
| ¹³C NMR | Not available | Expected chemical shifts would appear in the aromatic region (δ 110-165 ppm). The carbon attached to the amino group would be shifted upfield compared to the unsubstituted quinazoline. For example, in some 7-substituted quinazolinones, the C7 signal appears around δ 109-111 ppm.[2] |
| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 145.06 | The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₇N₃. Fragmentation would likely involve the quinazoline ring system.[3] |
| Infrared (IR) Spectroscopy | Not available | Expected characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C=C stretching for the aromatic rings (around 1400-1600 cm⁻¹). IR spectra for the parent quinazoline are available for comparison.[4][5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of aminoquinazolines is the reduction of the corresponding nitroquinazoline. The following is a representative two-step protocol adapted from general procedures for the synthesis of related compounds.
Step 1: Synthesis of 7-Nitroquinazoline
This step involves the nitration of a suitable quinazoline precursor. A general method for the nitration of quinazolinones involves treatment with a mixture of nitric and sulfuric acids. The resulting nitro-quinazolinone can then be converted to the chloroquinazoline, which is subsequently dehalogenated. A more direct synthesis of 7-nitroquinazoline may be possible but is not widely documented.
Step 2: Reduction of 7-Nitroquinazoline to this compound
Reaction:
7-Nitroquinazoline + Reducing Agent → this compound
Materials and Reagents:
-
7-Nitroquinazoline
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitroquinazoline in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 5-10 equivalents of iron powder or 3-5 equivalents of tin(II) chloride dihydrate).
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours (2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the metal salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure product.
Role in Drug Discovery and Development
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound are investigated for a variety of therapeutic applications, most notably in oncology.
Kinase Inhibition
Many quinazoline derivatives are potent inhibitors of protein kinases, which are critical components of cell signaling pathways that are often dysregulated in cancer. For instance, gefitinib and erlotinib are well-known 4-anilinoquinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The amino group at the 7-position of the quinazoline ring can serve as a key attachment point for side chains that can enhance binding affinity and selectivity for specific kinase targets.
Below is a generalized signaling pathway illustrating the mechanism of action for many quinazoline-based kinase inhibitors.
The diagram above illustrates how a quinazoline derivative can inhibit a receptor tyrosine kinase (RTK) like EGFR. By blocking the ATP binding site, the quinazoline inhibitor prevents the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening quinazoline-based compounds for their kinase inhibitory activity.
This workflow begins with the chemical synthesis of a library of derivatives from a core scaffold like this compound. These compounds are then subjected to high-throughput biochemical and cell-based assays to identify "hits" with significant inhibitory activity. Promising hits undergo further optimization through structure-activity relationship (SAR) studies and ADME/Tox profiling to identify a lead candidate for further development.
Conclusion
This compound is a valuable heterocyclic compound with a chemically versatile structure. Its quinazoline core is a well-established pharmacophore in numerous biologically active compounds. While detailed experimental data for the parent compound is limited in the public domain, its role as a key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents is clear. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of molecules.
References
- 1. This compound | C8H7N3 | CID 16663769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline [webbook.nist.gov]
- 5. Quinazoline(253-82-7) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Interpretation of Quinazolin-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for Quinazolin-7-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide is constructed based on the analysis of closely related quinazoline derivatives and established principles of spectroscopic interpretation. The data and methodologies presented herein offer a robust framework for the characterization of this compound and similar heterocyclic compounds.
Molecular Structure and Properties
This compound, with the molecular formula C₈H₇N₃, has a molecular weight of approximately 145.16 g/mol [1]. Its structure consists of a fused benzene and pyrimidine ring system, with an amine group substituted at the 7th position.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous structures and general principles of spectroscopy[2][3][4][5][6][7][8].
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.2 | s | - |
| H-4 | ~8.8 | s | - |
| H-5 | ~7.8 | d | ~8.5 |
| H-6 | ~7.1 | dd | ~8.5, 2.0 |
| H-8 | ~7.0 | d | ~2.0 |
| -NH₂ | ~5.0-6.0 | br s | - |
Note: Chemical shifts are referenced to TMS (0.00 ppm) and are predicted for a DMSO-d₆ solvent. The broad singlet of the amine protons is exchangeable with D₂O.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~152 |
| C-4a | ~150 |
| C-5 | ~128 |
| C-6 | ~118 |
| C-7 | ~148 |
| C-8 | ~110 |
| C-8a | ~120 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3400-3500 | Medium |
| N-H Stretch (symmetric) | 3300-3400 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| C=N Stretch | 1620-1650 | Strong |
| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |
| N-H Bend (scissoring) | 1580-1650 | Medium |
| C-N Stretch (aromatic amine) | 1250-1335 | Strong |
| N-H Wag | 665-910 | Broad, Strong |
Note: The N-H stretching bands of the primary amine are expected to be sharp and distinct[6][7][9].
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 145 | Molecular Ion |
| [M-HCN]⁺ | 118 | Loss of hydrogen cyanide |
| [M-N₂H₂]⁺ | 115 | Loss of diazene from the pyrimidine ring |
Note: The fragmentation pattern is predicted based on common fragmentation pathways of quinazoline and aromatic amine compounds[10][11][12]. The molecular ion peak is expected to be prominent.
Experimental Protocols
The following are standard protocols for acquiring high-quality spectroscopic data for compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring a high-resolution ¹H and ¹³C NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube[13][14].
-
Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform locking and shimming procedures to optimize the magnetic field homogeneity[14][15].
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 12-16 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0-200 ppm.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm)[13].
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule[6][16].
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range[17].
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI)[18][19].
-
Data Acquisition:
-
For EI, use a standard ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300)[18].
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition[18][20].
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
References
- 1. This compound | C8H7N3 | CID 16663769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.aip.org [pubs.aip.org]
Potential Therapeutic Targets for Quinazolin-7-amine Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets for quinazolin-7-amine analogues, a class of compounds demonstrating significant promise in medicinal chemistry, particularly in the development of targeted anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development in this area.
Introduction to this compound Analogues
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogues with substitutions at the 7-position, particularly the 7-amino group, have garnered considerable interest due to their potential to modulate the activity of key cellular targets implicated in various pathologies, most notably cancer. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent quinazoline molecule, leading to enhanced potency and selectivity. This guide focuses on three primary therapeutic targets for which this compound analogues have shown inhibitory activity: Epidermal Growth Factor Receptor (EGFR), Poly(ADP-ribose) Polymerase (PARP), and Tubulin.
Key Therapeutic Targets and Quantitative Data
This compound analogues have been investigated for their inhibitory activity against several key targets in cancer therapy. The following tables summarize the available quantitative data for these interactions.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.
| Compound/Analogue Type | Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinazoline-6,7-diol derivatives | A549 | 7.1 - 8.0 | [1] |
| 4-Aminoquinazoline-6,7-diol derivatives | A431 | 2.2 - 3.4 | [1] |
| 7-substituted-4-morpholine-quinazoline derivatives | - | Potent PI3K inhibition | [2] |
| 4-benzothienyl amino quinazoline with ethyl/methyl at C7 | - | Good pan-RTK inhibitor activity | [2][3] |
Tubulin Polymerization Inhibition
Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death in rapidly dividing cancer cells.
| Compound/Analogue | Assay | IC50 (µM) | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Assembly | 0.77 | [4][5] |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP-1, are critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to synthetic lethality, making it a targeted therapeutic strategy. While specific data for 7-amino analogues is limited, the broader quinazoline class has shown potent PARP inhibition.
| Compound/Analogue Type | Target | IC50 (nM) | Reference |
| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 | Nanomolar range | [6] |
| Cpd36 (piperazinone-containing quinazoline-2,4(1H,3H)-dione) | PARP-1 | 0.94 | [7] |
| Cpd36 (piperazinone-containing quinazoline-2,4(1H,3H)-dione) | PARP-2 | 0.87 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogues in the kinase buffer.
-
Reaction Setup: To each well of a 96-well plate, add the test compound, EGFR kinase, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of tubulin into microtubules and the effect of inhibitory compounds.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
Fluorescent reporter (e.g., DAPI)
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
96-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogues in polymerization buffer.
-
Reaction Mixture: On ice, prepare a tubulin solution in polymerization buffer containing GTP and the fluorescent reporter.
-
Assay Setup: Add the test compounds to the wells of a pre-warmed 96-well plate.
-
Initiation: Initiate polymerization by adding the cold tubulin reaction mixture to the wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the inhibition of polymerization (calculated from the area under the curve or the maximum velocity of polymerization) against the logarithm of the compound concentration.
PARP Activity Assay
This assay measures the activity of PARP enzymes by detecting the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Assay buffer
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat plates with histones.
-
Compound Incubation: Add serial dilutions of the this compound analogues to the wells.
-
Reaction Initiation: Add a mixture of PARP-1 enzyme and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Color Development: After another wash, add TMB substrate and incubate until color develops.
-
Stopping the Reaction: Add stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogues are attributed to their ability to interfere with key signaling pathways that drive cancer cell proliferation and survival.
EGFR Signaling Pathway Inhibition
Quinazoline-based inhibitors typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Disruption of Microtubule Dynamics
This compound analogues that target tubulin act by inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin.
PARP Inhibition and Synthetic Lethality
PARP inhibitors block the repair of single-strand DNA breaks (SSBs). In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), these unrepaired SSBs are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway leads to genomic instability and cell death, a concept known as synthetic lethality.
Conclusion
This compound analogues represent a promising class of compounds with the potential to target multiple key pathways in cancer. The data and protocols presented in this guide highlight their activity against EGFR, tubulin, and potentially PARP. Further research focusing on the structure-activity relationships of 7-amino substitutions is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these analogues for clinical development. The experimental workflows and pathway diagrams provided herein serve as a foundational resource for researchers in this field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 2,4-Disubstituted Quinazolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Specifically, 2,4-disubstituted quinazolines are of significant interest due to their potent biological properties, including anticancer, anti-inflammatory, antimicrobial, and anti-angiogenesis activities.[2][3][4] The versatile structure of the quinazoline core allows for functionalization at the 2 and 4 positions, enabling the modulation of its biological effects and the development of targeted therapeutic agents.[1] This document provides detailed protocols for three distinct and effective methods for synthesizing 2,4-disubstituted quinazolines, catering to various laboratory capabilities and research needs.
Protocol 1: One-Pot, Three-Component Synthesis via Aerobic Oxidation
This protocol details a catalyst-free, one-pot method for synthesizing 2,4-disubstituted quinazolines from 2-aminoaryl ketones, aldehydes, and a nitrogen source like urea or ammonium acetate.[5][6][7] This approach is noted for its efficiency, use of readily available starting materials, mild reaction conditions, and high yields under aerobic oxidation.[7]
General Reaction Scheme:
-
Reactants: 2-Aminobenzophenone, an Aldehyde, and Urea.
-
Product: 2,4-Disubstituted Quinazoline.
Experimental Protocol:
-
Step 1: Reagent Mixture: In a reaction vessel, combine 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.0 mmol), and urea (2.0 equiv.).
-
Step 2: Reaction Condition: Heat the mixture at 140°C for approximately 20 minutes. The reaction is typically carried out under aerobic conditions.[6]
-
Step 3: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and stir.
-
Step 5: Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Step 6: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 7: Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted quinazoline.
Protocol 2: Microwave-Assisted Synthesis from Acylated ortho-Aminoacylbenzenes
This method provides a rapid, three-step synthesis of 2,4-disubstituted quinazolines starting from readily available anilides. The key final step involves a microwave-assisted cyclization, which significantly reduces reaction times.[8]
General Reaction Scheme:
-
Photo-Fries Rearrangement: Anilide → ortho-Aminoacylbenzene
-
Acylation: ortho-Aminoacylbenzene → N-Acyl-ortho-aminoacylbenzene
-
Microwave-Assisted Cyclization: N-Acyl-ortho-aminoacylbenzene + Ammonium Formate → 2,4-Disubstituted Quinazoline
Experimental Protocol (Focus on Microwave Cyclization):
-
Step 1: Reagent Mixture: In a microwave-safe vial, place the N-acylated ortho-aminoacylbenzene derivative (e.g., 0.1 g scale) and ammonium formate (HCOONH₄).[8]
-
Step 2: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a power of 150 W and a temperature of 150°C.[8] The reaction time can vary from 10 to 20 minutes, depending on the steric hindrance of the substituents.[8]
-
Step 3: Work-up: After irradiation, cool the reaction vial to room temperature.
-
Step 4: Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonium formate.
-
Step 5: Drying and Concentration: Dry the organic layer over a drying agent like anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Step 6: Purification: Purify the resulting residue by flash chromatography to obtain the desired 2,4-disubstituted quinazoline.[8]
Protocol 3: Multi-Step Synthesis from Anthranilic Acid Derivatives
This classical and versatile approach involves the construction of the quinazoline core from anthranilic acid, followed by functionalization at the C4 and C2 positions. A key intermediate is the 4-chloroquinazoline, which is susceptible to nucleophilic substitution.[2]
General Reaction Scheme:
-
Amidation: 2-Nitrobenzoyl chloride + Anthranilamide → Amide intermediate (2).
-
Quinazolinone Formation: Amide (2) → Quinazolinone (3) via oxidative ring closure.
-
Chlorination: Quinazolinone (3) + POCl₃ → 4-Chloroquinazoline intermediate (4).
-
Nucleophilic Substitution (C4): 4-Chloroquinazoline (4) + Amine → 4-Amino-2-substituted-quinazoline (5).
-
Reduction of Nitro Group (C2 substituent): Nitro-substituted quinazoline (5) → Amine-substituted quinazoline (6).
-
Further Functionalization (Optional): Acylation of the amine group to yield final products.
Experimental Protocol (Steps 3 & 4):
-
Step 3: Synthesis of 4-Chloroquinazoline Intermediate (4):
-
To a solution of the quinazolinone derivative (3) in toluene, add N,N-diethylaniline.[2]
-
Add phosphorus oxychloride (POCl₃) dropwise to the mixture.
-
Reflux the reaction mixture for 6 hours.[2]
-
After cooling, pour the mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 4-chloroquinazoline intermediate.
-
-
Step 4: Synthesis of 4-Amino-Substituted Quinazoline (5):
-
Dissolve the 4-chloroquinazoline intermediate (4) in a suitable solvent such as tetrahydrofuran (THF).[2]
-
Add the desired primary or secondary amine (e.g., 3-(dimethylamino)-1-propylamine).[2]
-
Reflux the mixture for approximately 5 hours.[2]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue, typically by column chromatography, to obtain the 4-amino-2-substituted-quinazoline.
-
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for representative examples from the detailed protocols.
| Protocol | Starting Materials | Key Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone, 2-chloro-3-formylquinoline, Urea | 140°C, 20 minutes, catalyst-free | 2-(2-chloroquinolin-3-yl)-4-phenylquinazoline | 92% | [6] |
| 1 | 2-Aminobenzophenone, Ammonium acetate | 140°C, 20 minutes, SnCl₂ (5 mol%) | 2-Methyl-4-phenylquinazoline | 90% | [6] |
| 2 | N-(2-Benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide | Microwave (150 W, 150°C), 20 minutes, HCOONH₄ | 2-tert-Butyl-6-chloro-4-phenylquinazoline | 72% | [8] |
| 2 | N-(2-Benzoyl-4-chlorophenyl)acetamide | Microwave (150 W, 150°C), 10 minutes, HCOONH₄ | 6-Chloro-2-methyl-4-phenylquinazoline | 85% | [8] |
| 3 | 2-(2-Nitrophenyl)-3H-quinazolin-4-one | POCl₃, Toluene, reflux, 6 hours | 4-Chloro-2-(2-nitrophenyl)quinazoline | N/A | [2] |
| 3 | 4-Chloro-2-(2-nitrophenyl)quinazoline, 3-(Dimethylamino)-1-propylamine | THF, reflux, 5 hours | N,N-Dimethyl-N'-(2-(2-nitrophenyl)quinazolin-4-yl) | N/A | [2] |
| 3 | N,N-Dimethyl-N'-(2-(2-nitrophenyl)quinazolin-4-yl)propane-1,3-diamine | 10% Pd/C, 80% N₂H₄·H₂O, Isopropanol, reflux, 2 hours | 2-(4-(3-(Dimethylamino)propylamino)quinazolin-2-yl) | 96% | [2] |
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2,4-disubstituted quinazolines.
General Synthetic Pathway
Caption: Logical relationship of starting materials for 2,4-disubstituted quinazoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Co...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
High-Throughput Screening Assays for Quinazolin-7-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Quinazolin-7-amine derivatives, a promising class of compounds in drug discovery, particularly in the development of kinase inhibitors for oncology. These guidelines are designed to assist researchers in identifying and characterizing novel therapeutic candidates.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinazoline scaffold is considered a "privileged structure" in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[1] The 7-amino substitution on the quinazoline ring offers a key point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. High-throughput screening of libraries of these compounds is a critical first step in the identification of novel and effective drug candidates.
This document focuses on HTS assays targeting key oncogenic kinases, including EGFR and Phosphatidylinositol 3-kinase (PI3K), which are frequently dysregulated in various cancers.
Data Presentation: Inhibitory Activity of this compound and Related Derivatives
The following tables summarize the in vitro activity of various quinazoline derivatives against different kinases and cancer cell lines. This data, compiled from published studies, illustrates the therapeutic potential of this compound class and serves as a benchmark for HTS campaigns.
Table 1: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| Compound 1 | 4-Anilino-quinazoline | EGFR (wild-type) | 0.05 | [2] |
| Compound 2 | 4-Anilino-quinazoline | EGFR (T790M/L858R mutant) | 5.6 | [2] |
| Gefitinib | 4-Anilino-quinazoline | EGFR (wild-type) | 2.4 | [3] |
| Compound 19b | Quinazoline-semicarbazone | EGFR (wild-type) | 0.1 | [2] |
| Compound 14d | Quinazoline-semicarbazone | EGFR (T790M/L858R mutant) | 8.6 | [2] |
| Compound 6d | Quinazolin-4(3H)-one | EGFR | 69 | [4] |
| Compound QZ-5 | Quinazoline derivative | EGFR | 1600 | [5] |
Table 2: PI3K Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| Compound 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | 1.94 | [6] |
| Compound (S)-C5 | 3-Substituted quinazolin-4(3H)-one | PI3Kα | Potent Inhibition | [7] |
| Compound (S)-C8 | 3-Substituted quinazolin-4(3H)-one | PI3Kα | Potent Inhibition | [7] |
| Compound 11 | 4-Aryl quinazoline | PI3Kδ | Potent Inhibition | [8] |
| Compound 41 | Quinazoline derivative | PI3Kδ | 1.13 | [9] |
| Compound 42 | Quinazoline derivative | PI3Kδ | 2.52 | [9] |
Table 3: Anti-proliferative Activity of Selected Quinazoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 13k | HCC827 | 0.09 | [6] |
| Compound 13k | A549 | 0.15 | [6] |
| Compound 13k | H1975 | 0.21 | [6] |
| Compound QZ-5 | A549 | 1.6 | [5] |
| Compound QZ-5 | MCF-7 | 2.4 | [5] |
| Compound 6d | NCI-H460 | 0.789 | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways often targeted by this compound derivatives.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel this compound derivative inhibitors follows a cascaded approach, starting with a primary biochemical screen, followed by secondary cell-based assays for hit confirmation and characterization.
Experimental Protocols
Protocol 1: Biochemical HTS using LanthaScreen™ TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify direct inhibitors of a target kinase (e.g., EGFR, PI3Kα).
Materials and Reagents:
-
LanthaScreen™ Certified Kinase (e.g., EGFR, PI3Kα)
-
Fluorescein-labeled substrate peptide/protein
-
LanthaScreen™ Eu-labeled anti-phospho antibody
-
ATP
-
TR-FRET Dilution Buffer
-
This compound compound library (10 mM in DMSO)
-
Staurosporine or other known inhibitor (positive control)
-
384-well, low-volume, non-treated, black plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of each compound from the library into the wells of a 384-well assay plate. Also, dispense DMSO for negative controls and a known inhibitor for positive controls.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in TR-FRET dilution buffer. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Prepare a 2X ATP solution in TR-FRET dilution buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a 2X detection solution containing the Eu-labeled antibody in TR-FRET dilution buffer with EDTA to stop the reaction. Add 10 µL of the detection solution to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
Protocol 2: Cell-Based HTS for Anti-proliferative Activity using CellTiter-Glo®
This protocol utilizes a luminescent cell viability assay to screen for compounds that inhibit the proliferation of a cancer cell line dependent on the target kinase.[10][11][12][13]
Materials and Reagents:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, MCF-7 for PI3K)
-
Appropriate cell culture medium with serum and antibiotics
-
This compound compound library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, tissue culture-treated 384-well white, clear-bottom plates
-
Multidrop dispenser and a plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 25 µL. Using a multidrop dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 25-50 nL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each compound. % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_vehicle - Luminescence_background))
Protocol 3: Biochemical HTS using AlphaLISA® Kinase Assay
This protocol describes a bead-based proximity assay to identify direct inhibitors of a target kinase.
Materials and Reagents:
-
Recombinant target kinase
-
Biotinylated substrate peptide
-
Phospho-specific antibody
-
AlphaLISA® Acceptor beads (conjugated to the phospho-specific antibody)
-
Streptavidin-coated Donor beads
-
AlphaLISA® Buffer
-
ATP
-
This compound compound library (10 mM in DMSO)
-
384-well white opaque plates
-
Alpha-enabled microplate reader
Procedure:
-
Compound Plating: Dispense compounds into the assay plate as described in Protocol 1.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in AlphaLISA® buffer. Dispense 5 µL of this solution into each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in AlphaLISA® buffer. Add 5 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Prepare a detection mixture containing the AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA® buffer with EDTA to stop the reaction. Add 10 µL of the detection mixture to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).
Data Analysis:
-
Calculate the percent inhibition based on the AlphaLISA signal, similar to the TR-FRET data analysis.
Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary screen should be subjected to further validation to confirm their activity and elucidate their mechanism of action.
-
Hit Confirmation: Re-test the primary hits in the same assay to eliminate false positives.
-
Dose-Response Curves: Generate IC50 curves for confirmed hits to determine their potency.
-
Orthogonal Assays: Validate hits in a different assay format (e.g., a biochemical hit in a cell-based assay) to rule out assay-specific artifacts.
-
Selectivity Profiling: Screen active compounds against a panel of other kinases to assess their selectivity.
-
Mechanism of Action Studies: Conduct further biochemical and cell-based assays to understand how the compounds inhibit the target signaling pathway.
These application notes and protocols provide a robust framework for the high-throughput screening of this compound derivative libraries. By employing these methodologies, researchers can efficiently identify and characterize novel kinase inhibitors with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcat.com [ijpcat.com]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
Application of Quinazolin-7-amine Derivatives in Kinase Inhibition Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for utilizing quinazolin-7-amine and its derivatives in kinase inhibition assays. The quinazoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.
Overview of this compound in Kinase Inhibition
Quinazoline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2][3] Their mechanism of action often involves the inhibition of protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Specifically, the 4-anilinoquinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibition. Modifications at the 6 and 7-positions of the quinazoline ring have been shown to significantly influence the potency and selectivity of these inhibitors.[1] this compound and its derivatives, featuring substitutions at the 7-position, have been explored as inhibitors of several key kinases implicated in oncology.
Targeted Kinases and Signaling Pathways
This compound derivatives have been successfully employed to target several critical kinases involved in cancer progression. The primary targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Extracellular Signal-Regulated Kinases 1/2 (ERK1/2).
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] These pathways are pivotal in promoting cell proliferation, survival, and metastasis.[4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.[4]
Below is a diagram illustrating the EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.
Caption: EGFR signaling and quinazoline inhibition mechanism.
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)
ERK1 and ERK2 are the final kinases in the MAPK/ERK cascade. Aberrant activation of this pathway is a common feature in many cancers.[5] Directly targeting ERK1/2 is a rational therapeutic strategy, especially in tumors with resistance to inhibitors of upstream components like RAF and MEK.[5][6] Derivatives of 2-amino-7-amide quinazoline have been developed as potent and orally bioavailable inhibitors of ERK1/2.[5][7]
The diagram below outlines the workflow for evaluating ERK1/2 inhibitors.
Caption: Workflow for the evaluation of ERK1/2 inhibitors.
Quantitative Data Summary
The inhibitory potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal growth inhibitory concentration (GI50) in cell-based assays. The following tables summarize representative data for various quinazoline derivatives.
Table 1: Inhibitory Activity of Quinazoline Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 10 | ERK1 | 8.52 | [7] |
| ERK2 | 6.45 | [7] | |
| 23 | ERK1/2 | Single-digit nM | [5][7] |
| 46 | VEGFR-2 | 5.4 | [1] |
| 47 | EGFR | 12 | [1] |
| 59 | CDK-4 | 7 | [1] |
| Compound 25 | EGFR | 53.1 | [1] |
| Compound 28 | EGFR | 14.1 | [1] |
| Compound 21 | VEGFR-2 | 4.6 | [8] |
| Compound 27 | VEGFR-2 | 16 | [8] |
| Compound 12 | EGFRT790M | 72.8 | [9] |
| VEGFR-2 | 52.3 | [9] | |
| Compound 22a | VEGFR-2 | 60.00 | [9] |
| Compound 22b | VEGFR-2 | 86.36 | [9] |
| Compound 6c | CDK2 | 183 | [10] |
| EGFR | 83 | [10] | |
| VEGFR-2 | 76 | [10] | |
| HER2 | 138 | [10] |
Table 2: Cytotoxic Activity of Quinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10 | HT29 | Colorectal | 3.23 | [7] |
| 17 | MiaPaCa2 | Pancreatic | 1.32 | [1] |
| 42 | HT-29 | Colorectal | 0.13 | [1] |
| MCF-7 | Breast | 0.56 | [1] | |
| 43 | HT-29 | Colorectal | 0.15 | [1] |
| MCF-7 | Breast | 1.81 | [1] | |
| 5d | HepG2 | Liver | 1.94 | [11] |
| MCF-7 | Breast | 7.1 | [11] | |
| Compound 29 | HepG2 | Liver | 1.68 | [8] |
| Compound 33 | MCF-7 | Breast | 1.35 | [8] |
| Compound 34 | HepG2 | Liver | 3.24 | [8] |
| 4i | A549 | Lung | 17.0 | [12] |
| 4m | A549 | Lung | 14.2 | [12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of a compound against a specific kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[4]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the plate, add the test compound dilution.
-
Add the kinase enzyme and substrate mixture to each well to initiate the reaction.
-
Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).
-
Luminescence Signal Generation:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light.[4]
-
-
Data Acquisition: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.[4]
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[4]
-
The following diagram illustrates the workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Test quinazoline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Humidified 5% CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. Replace the old medium with 100 µL of medium containing the different compound concentrations. Include a vehicle control (DMSO). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound and its derivatives are a versatile class of compounds for the development of potent and selective kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and execute experiments to evaluate the efficacy of novel quinazoline-based compounds in kinase inhibition and as potential anticancer agents. Careful consideration of the specific kinase target and the appropriate assay format is crucial for obtaining reliable and meaningful results in the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Quinazolin-7-amine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the purification of Quinazolin-7-amine using column chromatography. The protocols described are based on established methods for the purification of aromatic amines and heterocyclic compounds of a similar nature. Due to the limited availability of specific published data for this compound, the quantitative data presented is representative and based on typical results for structurally related molecules.
Purification Strategy Overview
The selection of an appropriate purification strategy for this compound is contingent on the scale of the purification and the impurity profile of the crude material. A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial purification by standard column chromatography on silica gel, followed by further polishing with preparative High-Performance Liquid Chromatography (HPLC) if higher purity is required. For basic compounds like this compound, the use of amine-functionalized silica or the addition of a basic modifier to the mobile phase can be advantageous to minimize tailing and improve separation.[1][2][3]
A general workflow for the purification of this compound is presented below.
References
Preparing Quinazolin-7-amine Stock Solutions for Cell-Based Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolin-7-amine and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. These compounds are frequently investigated for their potential as therapeutic agents, particularly in oncology, due to their common mechanism of action as kinase inhibitors. Proper preparation of stock solutions is a critical initial step for any in vitro cell-based assay to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays.
Solubility and Stability
The solubility of quinazoline derivatives can vary significantly based on their specific substitutions. While quantitative solubility data for this compound in common laboratory solvents is not extensively published, general guidelines for similar compounds can be followed. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of quinazoline derivatives for use in biological assays.
Table 1: General Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source/Rationale |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | Common practice for quinazoline derivatives in cell-based assays. |
| Aqueous Solubility | Sparingly soluble | The quinoline core is largely hydrophobic. |
| Stock Solution Concentration | 10 mM (typical starting point) | A common concentration used for preparing serial dilutions for cell-based assays.[1] |
| Storage Temperature | -20°C | To minimize degradation and maintain compound integrity.[2] |
| Storage Conditions | Aliquoted in small volumes, protected from light | To avoid repeated freeze-thaw cycles and photodegradation.[2] |
| Aqueous Solution Stability | Prepare fresh for each experiment | Aqueous solutions of similar compounds are not recommended to be stored for more than one day.[3] |
| DMSO Solution Stability | Use within a reasonable timeframe | Some studies suggest quinazoline derivatives in DMSO may be less stable over long periods compared to aqueous solutions stored at 4°C.[4][5] |
Safety Precautions
This compound and its derivatives should be handled with care in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the compound. General safety precautions for handling amine-containing heterocyclic compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]
-
Disposal: Dispose of waste according to institutional and local regulations.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: Determine the molecular weight (MW) of your specific this compound compound. Use the following formula to calculate the mass required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound in a microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label and store: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light.
Protocol for Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw stock solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5% v/v), to avoid solvent-induced cytotoxicity.[2]
-
Vehicle control: Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound.
-
Add to cells: Add the prepared working solutions and the vehicle control to your cell culture plates according to your experimental design.
Mechanism of Action and Signaling Pathways
Quinazoline derivatives are well-documented as inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways involved in cell proliferation, survival, and differentiation. Two of the most common pathways targeted by quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) signaling cascades.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified EGFR and MAPK/ERK signaling pathway inhibition.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Quinazolin-7-amine Reaction Products
Abstract
This application note details a robust methodology for the analysis of reaction products of Quinazolin-7-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). Quinazoline derivatives are a significant class of compounds in drug discovery, known for their wide range of biological activities, including acting as kinase inhibitors.[1][2][3] This document provides a comprehensive protocol for the synthesis of a model N-aryl this compound derivative, its subsequent LC-MS analysis for reaction monitoring and product confirmation, and a discussion of its potential role in inhibiting key signaling pathways. The provided protocols are intended for researchers, scientists, and drug development professionals working on the synthesis and characterization of novel quinazoline-based compounds.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents, particularly as kinase inhibitors for cancer therapy.[3][4][5] The synthesis and characterization of novel quinazoline derivatives are crucial steps in the drug discovery pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose, offering high sensitivity and selectivity for the identification and quantification of reactants, intermediates, and final products.[6][7][8][9] This application note focuses on a model reaction of this compound and provides a detailed workflow for its analysis.
Experimental Protocols
Synthesis of N-(4-methoxyphenyl)this compound (Model Reaction)
This protocol describes a representative Buchwald-Hartwig amination reaction to synthesize an N-aryl derivative of this compound.
Materials:
-
This compound (Reactant A)
-
1-bromo-4-methoxybenzene (Reactant B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), 1-bromo-4-methoxybenzene (1.2 mmol), cesium carbonate (2.0 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) and degas the mixture with nitrogen for 15 minutes.
-
Add Palladium(II) acetate (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by taking aliquots for LC-MS analysis (see section 2.2).
-
Upon completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
LC-MS/MS Analysis
This protocol outlines the parameters for analyzing the reaction mixture and the purified product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or Q-TOF Mass Spectrometer equipped with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (Full Scan) | m/z 100-500 |
| Collision Energy (MS/MS) | 10-40 eV (optimized for each compound) |
Sample Preparation for LC-MS Analysis
-
Reaction Monitoring: Dilute 5 µL of the reaction mixture in 1 mL of acetonitrile/water (50:50, v/v).
-
Product Characterization: Prepare a 1 mg/mL stock solution of the purified product in a suitable solvent (e.g., DMSO). Further dilute to a working concentration of 1 µg/mL in acetonitrile/water (50:50, v/v).
Data Presentation
The following tables summarize the expected quantitative data from the LC-MS analysis of the model reaction.
Table 1: Expected Molecular Weights and m/z Values of Key Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound (Reactant A) | C₈H₇N₃ | 145.16 | 146.07 |
| 1-bromo-4-methoxybenzene (Reactant B) | C₇H₇BrO | 187.03 | Not readily ionized by ESI+ |
| N-(4-methoxyphenyl)this compound (Product C) | C₁₅H₁₃N₃O | 251.28 | 252.11 |
Table 2: Hypothetical Reaction Monitoring Data (Relative Peak Area %)
| Time (hours) | This compound (Reactant A) | N-(4-methoxyphenyl)this compound (Product C) |
| 0 | 100% | 0% |
| 2 | 75% | 25% |
| 6 | 30% | 70% |
| 12 | 5% | 95% |
| 24 | <1% | >99% |
Table 3: Predicted Major MS/MS Fragments of N-(4-methoxyphenyl)this compound ([M+H]⁺ = 252.11)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 252.11 | 237.09 | Loss of CH₃ |
| 252.11 | 224.10 | Loss of CO |
| 252.11 | 145.06 | Loss of C₇H₇O (methoxyphenyl radical) |
| 252.11 | 118.06 | Loss of C₈H₆N₂ (quinazoline radical) |
Visualization of Biological Context
Quinazoline derivatives are well-known inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[10][11][12] The aberrant activation of these pathways, such as the ERK/MAPK pathway, is a hallmark of many cancers. The synthesized N-(4-methoxyphenyl)this compound could potentially act as an inhibitor in such a pathway.
Caption: ERK/MAPK signaling pathway with potential inhibition sites for quinazoline derivatives.
Discussion
The described LC-MS method is highly suitable for the analysis of this compound reaction products. The reverse-phase chromatography provides excellent separation of the polar starting material and the more non-polar N-aryl product. ESI in positive mode is effective for the ionization of the basic nitrogen atoms in the quinazoline core, leading to strong [M+H]⁺ signals.
The fragmentation pattern of quinazolines is influenced by the nature and position of substituents.[13] For N-aryl quinazolin-7-amines, characteristic cleavages are expected at the C-N bond connecting the aryl group to the quinazoline core, as well as fragmentations within the quinazoline ring system itself. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the product and its fragments, providing an additional layer of confidence in structural elucidation.
The biological relevance of these synthesized molecules lies in their potential to modulate kinase activity.[11][14] The ERK/MAPK pathway is a well-established target in oncology, and the development of novel inhibitors is an active area of research. The analytical methods detailed in this application note provide the necessary tools to support the synthesis and characterization of new quinazoline-based kinase inhibitors.
Conclusion
This application note provides a detailed and practical guide for the synthesis and LC-MS analysis of a model this compound reaction product. The presented protocols for synthesis, LC-MS/MS analysis, and data interpretation can be readily adapted for a wide range of quinazoline derivatives. The visualization of the biological context highlights the importance of this class of compounds in modern drug discovery.
References
- 1. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. scispace.com [scispace.com]
- 10. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinazolin-7-amine Derivatives as Versatile Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of quinazolin-7-amine derivatives as fluorescent molecular probes. These compounds offer a versatile scaffold for the development of sensors for bioimaging, pH sensing, and kinase activity profiling, making them valuable tools in cellular biology and drug discovery.
Introduction to this compound Probes
This compound derivatives are a class of heterocyclic compounds that exhibit favorable photophysical properties, including strong fluorescence and environmental sensitivity. The quinazoline core acts as a fluorophore, and the amino group at the 7-position can be readily functionalized to modulate the probe's spectral properties and to introduce specific functionalities for targeting various analytes and biological macromolecules. Their utility spans from visualizing subcellular organelles to quantifying enzymatic activity and sensing changes in the cellular microenvironment.
Quantitative Data Summary
The photophysical properties of this compound and its derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for representative compounds.
Table 1: Photophysical Properties of 7-Amino-Substituted Quinazoline Derivatives. [1]
| Compound | Donor Group at Position 7 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| 6 | Amino | 350 | 412 | 62 | - | 3.29 |
| 7 | N-morpholino | 351 | 458 | 107 | 0.43 | 8.36 |
| 8 | N-piperidino | 411 | 519 | 108 | - | - |
| 9 | Phenoxazine | 456 | 533 | 77 | - | 5.98 (avg) |
| 10 | 4-(diphenylamino)phenylamino | 436 | 597 | 161 | - | 4.31 |
| 3 | 7-amino-2-(N,N-dimethylamino)quinazoline | ~300 | 400 | ~100 | 0.17 | - |
| 4a | 7-(methylamino)-2-(N,N-dimethylamino)quinazoline | ~300 | 424 | ~124 | 0.18 | - |
| 4b | 7-(dimethylamino)-2-(N,N-dimethylamino)quinazoline | ~300 | 411 | ~111 | 0.19 | - |
| 4c | 7-(tosylamino)-2-(N,N-dimethylamino)quinazoline | ~300 | 420 | ~120 | 0.31 | - |
| 6 | 7-amino-2-(N,N-dimethylamino)-4-phenylquinazoline | ~320 | 505 | ~185 | 0.07 | - |
| 7 | 2-(N,N-dimethylamino)-4-methoxyquinazoline | ~282 | 430 | ~148 | 0.69 | - |
Data for compounds 6-10 measured in cyclohexane. Data for compounds 3, 4a-c, 6, and 7 measured in DMSO.
Table 2: Representative Inhibitory Activity of Quinazoline Derivatives against Kinases. [2]
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell Line | GI50 (nM) |
| Gefitinib | EGFR | Biochemical | 2 | NCI-H358 | 9 |
| Erlotinib | EGFR | Biochemical | 2 | NCI-H358 | 100 |
| Lapatinib | EGFR/HER2 | Biochemical | 3 (EGFR), 9 (HER2) | BT474 | 25 |
Key Applications and Experimental Protocols
Live-Cell Imaging: Visualizing Subcellular Structures
This compound derivatives can be designed to localize within specific cellular compartments, such as the Golgi apparatus, enabling the study of their morphology and dynamics.
Caption: General workflow for staining and imaging live cells with this compound probes.
This protocol is adapted for a generic this compound derivative based on protocols for structurally similar quinoline probes.[2]
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Mammalian cells (e.g., HeLa, A549)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue light filter)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the this compound derivative in anhydrous DMSO. Vortex to ensure complete dissolution. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture in a 37°C, 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading: a. On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell line and specific probe. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells three times with pre-warmed PBS to remove excess probe. c. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Imaging: a. Image the stained cells using a fluorescence microscope (e.g., confocal or wide-field). b. Excite the probe using a laser line or filter set around 405 nm. c. Collect the fluorescence emission in the range of 450-550 nm. d. Acquire images using appropriate settings for laser power, gain, and exposure to minimize phototoxicity and photobleaching.
pH Sensing in Biological Systems
The amino group at the 7-position of the quinazoline ring can be protonated, leading to changes in the probe's electronic structure and, consequently, its fluorescence properties. This pH-dependent fluorescence makes these derivatives useful for sensing pH changes in cellular compartments like lysosomes and endosomes.[3][4]
Caption: The pH sensing mechanism of 7-aminoquinazoline probes.
This protocol is based on the characterization of pH-responsive 2-(N,N-dimethylamino)quinazolines.
Materials:
-
7-Amino-2-(N,N-dimethylamino)quinazoline derivative
-
DMSO
-
Aqueous buffers of varying pH (e.g., citrate, phosphate, borate buffers)
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the probe in DMSO.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in aqueous buffers of different pH values. Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
-
Fluorescence Measurement: a. For each pH value, record the fluorescence emission spectrum using an appropriate excitation wavelength (e.g., 330 nm). b. Record the fluorescence intensity at the emission maximum.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of pH. b. Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.
Kinase Activity Profiling
Quinazoline derivatives are well-known inhibitors of various protein kinases, particularly those involved in cancer signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-Regulated Kinase (ERK).[5] Fluorescently labeled this compound derivatives can be developed as probes to study kinase-ligand interactions and for high-throughput screening of kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Caption: Inhibition of the ERK/MAPK signaling pathway by a 2-amino-7-amide quinazoline derivative.[5]
This is a general protocol for assessing the inhibitory activity of a quinazoline derivative against a target kinase.[2]
Materials:
-
This compound derivative
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a source of bovine serum albumin)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 96-well plate, add the kinase, substrate, and test compound. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.
-
Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Synthesis of this compound Derivatives
A common route for the synthesis of the this compound core involves the cyclization of a substituted 2-aminobenzonitrile or 2-aminobenzamide.
Caption: A general synthetic route for this compound derivatives.
-
Synthesis of 2,4-dichloro-7-nitroquinazoline: Start from 2-amino-4-nitrobenzoic acid and perform a cyclization followed by chlorination.
-
Substitution at C4 and C2: React 2,4-dichloro-7-nitroquinazoline sequentially with sodium methoxide and then dimethylamine to introduce the respective groups at the 4- and 2-positions.
-
Reduction of the Nitro Group: Reduce the nitro group at the 7-position to an amino group using a reducing agent such as hydrogen gas with a palladium on carbon catalyst (Pd/C).
-
Optional Functionalization of the 7-Amino Group: The resulting primary amine can be further functionalized, for example, by methylation or tosylation, to generate a library of probes with varying properties.
Conclusion
This compound derivatives represent a promising and versatile class of molecular probes. Their tunable photophysical properties, coupled with the potential for targeted functionalization, make them highly valuable for a range of applications in modern biological research and drug development. The protocols provided herein offer a foundation for researchers to explore the potential of these compounds in their specific areas of interest. Further optimization of probe design and experimental conditions will undoubtedly expand their utility and contribute to new discoveries.
References
- 1. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Quinazolin-7-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer drugs.[1][2][3][4][5] These compounds frequently exhibit their therapeutic effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival.[1][2][3] Several quinazoline derivatives have been successfully developed as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6][7][8] Marketed drugs like gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) underscore the therapeutic potential of this chemical class in oncology.[3][9][10]
This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of a novel hypothetical compound, "QZA-X," a Quinazolin-7-amine derivative. For the purpose of these protocols, QZA-X is presumed to act as an inhibitor of the EGFR signaling pathway, a common mechanism of action for this compound class.[1][3][6] The following sections outline the experimental design, detailed procedures for a xenograft mouse model, and templates for data presentation to evaluate the antitumor activity of QZA-X.
Signaling Pathway and Mechanism of Action
QZA-X is hypothesized to inhibit the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR signaling due to overexpression or mutation leads to uncontrolled tumor growth.[6][11] QZA-X is designed to block the kinase activity of EGFR, thereby inhibiting these downstream signals and suppressing tumor progression.[6]
In Vivo Efficacy Study: Xenograft Mouse Model
The most common preclinical model to assess the efficacy of an anticancer compound is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[6][12]
Experimental Workflow
The overall workflow for an in vivo xenograft efficacy study is depicted below. It involves cell culture, tumor implantation, animal randomization, treatment, and data collection.[6][7]
Detailed Experimental Protocol
2.2.1. Materials and Reagents
-
Cell Line: A human cancer cell line with known EGFR expression or mutation (e.g., NCI-H1975 for EGFR T790M mutation or A431 for EGFR overexpression).[6][11]
-
Animals: 6-8 week old female athymic nude mice (or other immunocompromised strain).[6][12]
-
QZA-X: Test compound.
-
Vehicle: A suitable vehicle for drug formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).[6]
-
Positive Control: A known EGFR inhibitor (e.g., erlotinib).[11]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel: (Optional) To improve tumor take rate.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
2.2.2. Procedure
-
Cell Culture and Implantation:
-
Culture the selected cancer cells according to standard protocols to approximately 80% confluency.
-
Harvest the cells and resuspend them in sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[12]
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, daily)
-
Group 2: QZA-X (Low Dose, e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: QZA-X (High Dose, e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive Control (e.g., Erlotinib, 25 mg/kg, oral gavage, daily)
-
-
Drug Administration and Data Collection:
-
Administer the vehicle, QZA-X, or positive control according to the assigned groups for a predetermined period (e.g., 21 days).[7]
-
Continue to measure tumor volume and body weight 2-3 times per week.[6]
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Tumors can be flash-frozen or fixed in formalin for further pharmacodynamic analysis (e.g., Western blotting for p-EGFR, immunohistochemistry for proliferation markers like Ki-67).
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Tumor Growth Inhibition
This table summarizes the primary efficacy endpoint of the study.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Tumor Weight (g) at Day 21 ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | 1.2 ± 0.15 |
| QZA-X | 10 | 750 ± 110 | 40.0 | 0.7 ± 0.11 |
| QZA-X | 50 | 312.5 ± 85 | 75.0 | 0.3 ± 0.08 |
| Positive Control | 25 | 437.5 ± 95 | 65.0 | 0.4 ± 0.09 |
Animal Body Weight
Monitoring animal body weight is a key indicator of treatment-related toxicity.
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | 22.5 ± 0.5 | 24.0 ± 0.6 | +6.7 |
| QZA-X | 10 | 22.3 ± 0.4 | 23.5 ± 0.5 | +5.4 |
| QZA-X | 50 | 22.6 ± 0.5 | 22.0 ± 0.7 | -2.7 |
| Positive Control | 25 | 22.4 ± 0.6 | 21.8 ± 0.8 | -2.7 |
Conclusion
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound derivatives, exemplified by the hypothetical EGFR inhibitor QZA-X. Adherence to these detailed protocols for xenograft studies will enable researchers to robustly assess the antitumor efficacy and tolerability of novel compounds.[6][7] The structured presentation of quantitative data is crucial for interpreting the therapeutic potential and guiding further drug development efforts. The methodologies described are based on established practices for evaluating kinase inhibitors and can be adapted for compounds targeting other relevant pathways.[6][7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 10. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the IC50 of Quinazolin-7-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Quinazolin-7-amine compounds. This document outlines detailed protocols for both biochemical and cell-based assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound derivatives are a significant class of compounds in drug discovery, often investigated for their potent inhibitory effects on various protein kinases.[1][2] Determining the IC50 value is a critical step in characterizing the potency of these compounds and is essential for their development as potential therapeutic agents.[1] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target or process by 50%. This document details two common methods for IC50 determination: the in vitro kinase inhibition assay and the cell-based proliferation assay.
Signaling Pathways Targeted by this compound Compounds
This compound compounds frequently target receptor tyrosine kinases (RTKs) and downstream signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) and the Ras-Raf-MEK-ERK (MAPK) pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[3][4]
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways like the MAPK/ERK and PI3K/AKT pathways.[5] Quinazoline-based inhibitors often target the ATP-binding site of the EGFR kinase domain, blocking these downstream signals.[5]
Caption: EGFR Signaling Pathway and Inhibition.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a central signaling cascade that relays extracellular signals to intracellular targets, regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6][7] ERK1/2 are the terminal kinases in this pathway, and their aberrant activation is common in various cancers.[4] Some quinazoline derivatives have been developed as direct or indirect inhibitors of this pathway.[4]
Caption: ERK/MAPK Signaling Pathway Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of a purified kinase by measuring the amount of ADP produced in the kinase reaction.[8][9][10] The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[8][9][10]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9]
Experimental Workflow:
Caption: In Vitro Kinase Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in the appropriate kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
-
-
Assay Plate Setup (384-well format):
-
Add 2 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of the substrate solution to each well.[11]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of ATP solution to each well. The final reaction volume will be 10 µL.
-
Gently mix the plate and incubate at 30°C for 60 minutes.[11]
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate at room temperature for 40 minutes.[11]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9h | HPK1 | 2.7 | [12] |
| 6 | HPK1 | 3.1 | [12] |
| Compound 24 | EGFRwt | 6540 | [1] |
| Compound 24 | EGFRT790M | 1940 | [1] |
| Compound 19 | EGFR | 3.2 | [1] |
| Compound 6d | EGFR | 69 | [5] |
| Compound 5k | EGFRwt-TK | 10 | [13] |
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on cell viability and proliferation, providing a more physiologically relevant measure of potency.[14] The MTT assay is a widely used colorimetric method for this purpose.[14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Experimental Workflow:
Caption: MTT Cell Proliferation Assay Workflow.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the this compound compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 5d | HepG2 | 1.94 | [17] |
| Compound 5d | MCF-7 | 7.1 | [17] |
| Compound 5d | MDA-231 | 5.38 | [17] |
| Compound 5d | HeLa | 6.87 | [17] |
| Compound 8a | HCT-116 (48h) | 10.72 | [18] |
| Compound 8a | HCT-116 (72h) | 5.33 | [18] |
| Compound 8f | MCF-7 (48h) | 21.29 | [18] |
| Compound 8k | MCF-7 (72h) | 11.32 | [18] |
| Compound 7e | MCF-7 | 90.2 | [2] |
| Compound 7e | 5637 | 103.04 | [2] |
| IN17 | HCT-15 | 33.45 | [19] |
| IN17 | HCC1937 | 34.29 | [19] |
| Compound G | MCF-7 | 0.44 | [20] |
| Compound 26 | HepG2 | 4.88 | [21] |
| Compound 26 | HCT-116 | 5.21 | [21] |
| Compound 22a | HepG2 | - | [21] |
| Compound 22b | HepG2 | - | [21] |
| Compound 16 | - | 0.29 (VEGFR-2) | [21][22] |
| Compound 6a | HepG2 | >100 | [23] |
| Compound 6b | HepG2 | 87.4 | [23] |
| Compound 6c | HepG2 | 14.2 | [23] |
| Compound 6d | HepG2 | 23.5 | [23] |
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Copper-Catalyzed Synthesis of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinazoline and quinazolinone derivatives utilizing copper-catalyzed reactions. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of biological and pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The development of efficient synthetic methodologies for quinazoline derivatives is, therefore, of significant interest in medicinal chemistry and drug discovery.[2] Copper catalysis has emerged as a powerful tool in this field due to the low cost, natural abundance, and versatile reactivity of copper.[1][3] This document outlines several robust copper-catalyzed methods, offering practical and efficient routes to a variety of substituted quinazolines.
Application Notes
Copper-catalyzed methods for quinazoline synthesis offer several advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and the ability to construct complex molecules in a single step through cascade or domino reactions.[4][5] These reactions often proceed via mechanisms such as Ullmann-type coupling, aerobic oxidation, and C-H activation.[3][5][6] The choice of the copper catalyst, ligands, base, and solvent can significantly influence the reaction outcome and yield. Common copper sources include simple salts like CuI, CuBr, CuCl, and Cu(OAc)₂, as well as copper nanoparticles and metal-organic frameworks (MOFs).[1][2][3]
The protocols described herein are selected for their high efficiency, operational simplicity, and broad applicability, making them suitable for both academic research and industrial drug development settings. Researchers can adapt these methods to synthesize libraries of quinazoline derivatives for structure-activity relationship (SAR) studies.
Protocol 1: Copper-Catalyzed Domino Synthesis of Quinazolinones from 2-Halobenzamides and (Aryl)methanamines
This protocol describes an efficient copper-catalyzed domino reaction for the synthesis of quinazolinone derivatives from readily available 2-halobenzamides and (aryl)methanamines. The reaction proceeds through a sequential Ullmann-type coupling and aerobic oxidative C-H amidation, using air as the oxidant.[5]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of quinazolinones.
Materials:
-
Substituted 2-halobenzamide (1.0 equiv)
-
Substituted (aryl)methanamine (2.0 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add the substituted 2-halobenzamide (0.2 mmol, 1.0 equiv), (aryl)methanamine (0.4 mmol, 2.0 equiv), CuBr (0.02 mmol, 10 mol%), and K₂CO₃ (0.6 mmol, 3.0 equiv).
-
Add DMSO (2 mL) to the vessel.
-
Stir the reaction mixture at 110 °C under an air atmosphere for the time indicated in the table below.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone derivative.[5]
Quantitative Data:
| Entry | 2-Halobenzamide (R¹) | (Aryl)methanamine (R²) | Time (h) | Yield (%)[5] |
| 1 | 2-Iodobenzamide | Benzylamine | 12 | 85 |
| 2 | 2-Iodobenzamide | 4-Methoxybenzylamine | 12 | 82 |
| 3 | 2-Iodobenzamide | 4-Chlorobenzylamine | 12 | 78 |
| 4 | 2-Iodobenzamide | Naphthalen-1-ylmethanamine | 24 | 75 |
| 5 | 2-Iodobenzamide | Thiophen-2-ylmethanamine | 24 | 72 |
| 6 | 5-Chloro-2-iodobenzamide | Benzylamine | 12 | 80 |
| 7 | 5-Nitro-2-iodobenzamide | Benzylamine | 12 | 76 |
Protocol 2: Copper-Catalyzed Synthesis of Quinazolines from (2-Bromophenyl)methylamines and Amides
This protocol details a simple and efficient copper-catalyzed method for synthesizing quinazoline derivatives from inexpensive and readily available (2-bromophenyl)methylamines and amides. The reaction proceeds via a sequential Ullmann-type coupling and aerobic oxidation under air, without the need for any additional ligands or additives.[6]
Reaction Mechanism:
Caption: Proposed mechanism for quinazoline synthesis.[6]
Materials:
-
Substituted (2-bromophenyl)methylamine (1.0 equiv)
-
Substituted amide (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
2-Propanol
Procedure:
-
In a reaction tube, combine the substituted (2-bromophenyl)methylamine (0.5 mmol, 1.0 equiv), amide (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add 2-propanol (3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, filter the mixture and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure quinazoline derivative.[3]
Quantitative Data:
| Entry | (2-Bromophenyl)methylamine (R¹) | Amide (R²) | Yield (%)[3] |
| 1 | H | Benzamide | 87 |
| 2 | H | 4-Methylbenzamide | 85 |
| 3 | H | 4-Methoxybenzamide | 81 |
| 4 | H | 4-Fluorobenzamide | 75 |
| 5 | H | 4-Nitrobenzamide | 37 |
| 6 | 4-Methyl | Benzamide | 78 |
| 7 | 4-Fluoro | Benzamide | 80 |
Protocol 3: Copper-Catalyzed Synthesis of Quinazolin-4(3H)-ones via Isocyanide Insertion
This protocol describes a one-pot cascade reaction for the synthesis of substituted quinazolin-4(3H)-ones via a copper-catalyzed isocyanide insertion followed by cyclocondensation. This method is notable for its mild reaction conditions for aliphatic amines and the use of microwave irradiation to accelerate the reaction with aromatic amines.[7]
Logical Relationship of Reaction Conditions:
Caption: Conditions for 3-alkyl vs. 3-aryl quinazolinone synthesis.
Materials:
-
Ethyl 2-isocyanobenzoate (1.0 equiv)
-
Amine (aliphatic or aromatic) (2.0 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anisole
Procedure for 3-Alkylated Quinazolinones:
-
To a solution of ethyl 2-isocyanobenzoate (0.5 mmol, 1.0 equiv) in anisole (2.0 mL), add Et₃N (1.0 mmol, 2.0 equiv) and Cu(OAc)₂·H₂O (0.05 mmol, 10 mol%).
-
Add the aliphatic amine (1.0 mmol, 2.0 equiv).
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Add dichloromethane (CH₂Cl₂) and saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and wash the aqueous layer twice with CH₂Cl₂.
-
Combine the organic fractions, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the 3-alkyl quinazolin-4(3H)-one.[7]
Procedure for 3-Arylated Quinazolinones:
-
Follow step 1 from the procedure for 3-alkylated quinazolinones.
-
Add the aromatic amine (1.0 mmol, 2.0 equiv).
-
Stir the resulting mixture under microwave irradiation for 20 minutes at 150 °C.
-
Follow steps 4-6 from the procedure for 3-alkylated quinazolinones to work up and purify the product.[7]
Quantitative Data:
| Entry | Amine | Conditions | Product | Yield (%)[7] |
| 1 | Ethanolamine | Room Temp, 20 min | Echinozolinone | 90 |
| 2 | Tryptamine | Room Temp, 20 min | 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one | 85 |
| 3 | Aniline | Microwave, 150 °C, 20 min | 3-Phenylquinazolin-4(3H)-one | 82 |
| 4 | 4-Methoxyaniline | Microwave, 150 °C, 20 min | 3-(4-Methoxyphenyl)quinazolin-4(3H)-one | 88 |
| 5 | 4-Chloroaniline | Microwave, 150 °C, 20 min | 3-(4-Chlorophenyl)quinazolin-4(3H)-one | 75 |
| 6 | 4-Nitroaniline | Microwave, 150 °C, 20 min | 3-(4-Nitrophenyl)quinazolin-4(3H)-one | 45 |
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 4. Synthesis of pyrazolo[1,5-c]quinazoline derivatives through the copper-catalyzed domino reaction of o-alkenyl aromatic isocyanides with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinazolin-7-amine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with quinazolin-7-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The aqueous solubility of this compound is influenced by its physicochemical properties. As a weak base, its charge state is highly dependent on the pH of the aqueous medium. At neutral or alkaline pH, the amine group is predominantly in its neutral, uncharged form, which is less polar and therefore less soluble in water.[1] While the quinazoline core has some polar characteristics, the overall structure can exhibit hydrophobic properties, contributing to limited aqueous solubility.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly dependent on pH. In acidic conditions, the amine group becomes protonated, forming a more polar salt that exhibits higher solubility in aqueous solutions.[1][2] To maximize solubility, the pH of the buffer should be adjusted to be below the compound's pKa. The predicted pKa for a structurally similar quinoline derivative is approximately 5.23, suggesting that this compound will be more soluble in acidic buffers (pH < 5.23).[1]
Q3: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What is causing this and how can I prevent it?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the aqueous environment can no longer sustain the dissolved state of the compound.
To prevent this, you can:
-
Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration of this compound in your assay.
-
Adjust the buffer pH: Ensure your aqueous buffer is acidic (e.g., pH 4.0-5.0) to keep the compound in its more soluble protonated form.[1]
-
Optimize the co-solvent concentration: While keeping the final DMSO concentration low to avoid biological interference (typically <0.5%), a slight, permissible increase might help maintain solubility.
Q4: What are some common strategies to enhance the solubility of this compound for in vitro assays?
A4: Beyond pH adjustment and the use of co-solvents for stock solutions, other techniques to improve aqueous solubility include:
-
Use of surfactants: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Homogeneous Aqueous Solution
-
Symptom: Solid particles of this compound are visible in the aqueous buffer, or the solution appears cloudy.
-
Possible Cause: The intrinsic solubility of this compound in the chosen buffer at that specific pH and temperature has been exceeded.
-
Solutions:
-
pH Adjustment: Lower the pH of the aqueous buffer to below the pKa of this compound (a starting point of pH 4.0-5.0 is recommended).[1]
-
Sonication: Use a bath sonicator to break down agglomerates and increase the surface area of the solid, facilitating dissolution.
-
Gentle Heating: Cautiously warm the solution, as solubility often increases with temperature. However, be mindful of the compound's stability at elevated temperatures.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental data between replicates or different batches of experiments.
-
Possible Cause: Inconsistent solubility or precipitation of this compound during the assay.
-
Solutions:
-
Standardized Solution Preparation: Follow a consistent and validated protocol for preparing your this compound solutions for every experiment.
-
Equilibration Time: Allow sufficient time for the compound to fully dissolve and reach equilibrium in the buffer before use. For thermodynamic solubility assessment, this can be up to 24 hours with agitation.[1]
-
Visual Inspection: Before use, visually inspect all solutions for any signs of precipitation. If observed, the solution should be remade or the experimental conditions adjusted.
-
Data Presentation
Table 1: Representative Aqueous Solubility of this compound at Different pH Values
| Buffer System | pH | Estimated Solubility (µg/mL) | Estimated Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | < 10 | < 69 |
| Acetate Buffer | 5.0 | 50 - 100 | 344 - 689 |
| Acetate Buffer | 4.0 | > 200 | > 1378 |
Note: The data presented in this table is illustrative and based on the expected physicochemical properties of this compound. Actual solubility should be determined experimentally.
Table 2: Common Co-solvents for Preparing this compound Stock Solutions
| Co-solvent | Recommended Starting Concentration | Maximum Recommended Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | < 0.5% | A versatile solvent for a wide range of compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | 10-20 mM | < 1% | A less toxic alternative to DMSO for some cell lines. |
| N,N-Dimethylformamide (DMF) | 10-20 mM | < 0.5% | Another strong organic solvent, but with higher toxicity than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 1.45 mg for 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound in a sterile vial.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed glass vial.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
A troubleshooting workflow for addressing this compound solubility issues.
Postulated Signaling Pathway Inhibition
Quinazoline derivatives have been identified as inhibitors of key signaling pathways in cancer, such as the RAS-RAF-MEK-ERK pathway. Inhibition of ERK1/2 by 2-amino-7-amide quinazoline derivatives has been reported. The following diagram illustrates this potential mechanism of action.
Potential inhibition of the RAS-RAF-MEK-ERK signaling pathway by this compound derivatives.
References
Technical Support Center: Optimization of Quinazoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions & Troubleshooting Guide
1. Low or No Product Yield
Question: I am getting a very low yield or no desired quinazoline product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in quinazoline synthesis is a common issue that can stem from several factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants, such as 2-aminobenzonitriles or aldehydes, can lead to side reactions and reduced product formation.[1]
-
Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. It is recommended to purify starting materials if impurities are detected. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role.
-
Temperature: Some classical methods may require high temperatures (e.g., above 120°C), while modern catalytic methods often proceed under milder conditions.[2] A temperature screening experiment is advisable to find the optimal condition.[1][2]
-
Reaction Time: These syntheses can range from a few hours to over 24 hours.[2] It is important to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Solvent: The choice of solvent can significantly impact the yield by affecting reactant solubility, reaction rate, and the stability of intermediates.[1] Solvents like ethanol, toluene, and DMF are commonly used.[2] A solvent screening is recommended to find the best medium for your specific reaction.[1]
-
-
Catalyst Inactivity (for catalyzed reactions): The efficiency of the catalyst is paramount.
-
Troubleshooting Step: Use a fresh batch of catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent. Optimizing the catalyst loading is also critical; too little may lead to an incomplete reaction, while too much can cause side reactions.[2]
-
-
Atmosphere: Some reactions, particularly those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst.[2]
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Product Loss During Workup: Significant loss of product can occur during extraction and purification.
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Troubleshooting Step: Optimize the workup procedure, including the choice of extraction solvent and pH adjustments. For purification, if you observe product loss on a silica gel column, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[1]
-
2. Formation of Side Products
Question: My reaction is producing significant amounts of side products. How can I minimize their formation?
Answer: The formation of byproducts is a common challenge that can be addressed by fine-tuning the reaction conditions and understanding the reaction mechanism.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the formation of side products.[2]
-
Troubleshooting Step: Carefully verify the stoichiometry of your reactants. A slight excess of one reactant may sometimes be beneficial, but large deviations can be detrimental.
-
-
Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[1] For example, in the Friedländer synthesis, aldol condensation of the ketone starting material can be a competing reaction.[3]
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Troubleshooting Step: Adjusting the reaction temperature and reactant stoichiometry can help minimize side reactions.[4] Understanding the potential side reactions for your specific synthetic method is key to devising a strategy to avoid them.
-
-
Cross-Coupling in Catalyzed Reactions: In some copper-catalyzed reactions, undesired homo-coupling of starting materials can occur.
-
Troubleshooting Step: Screening different ligands and optimizing the catalyst system can help improve the selectivity towards the desired cross-coupling product.
-
Data Presentation: Optimization of Reaction Conditions
The following tables provide examples of how reaction parameters can be optimized for quinazoline synthesis.
Table 1: Effect of Catalyst and Base on a Copper-Catalyzed Quinazolin-4(3H)-one Synthesis
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | Cu₂O | DBU | DMSO | 78 |
| 3 | CuBr | DBU | DMSO | 81 |
| 4 | CuI | K₂CO₃ | DMSO | 65 |
| 5 | CuI | DBU | DMF | 72 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent (2 mL) were stirred at room temperature for 12 h. Data adapted from a representative copper-catalyzed synthesis.[4]
Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones
| Entry | Solvent | Yield (%) |
| 1 | Toluene | Ineffective |
| 2 | THF | Ineffective |
| 3 | Ethanol | Ineffective |
| 4 | DMF | 85-91 |
| 5 | Water | 91 |
This table illustrates the critical role of the solvent in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂.[1][5]
Experimental Protocols
Protocol 1: Copper-Catalyzed Domino Synthesis of Quinazolinones
This protocol is based on an efficient copper-catalyzed approach using readily available starting materials.[6]
Materials:
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Substituted 2-halobenzamide (0.2 mmol)
-
(Aryl)methanamine (0.4 mmol)
-
Copper(I) bromide (CuBr) (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (0.6 mmol)
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Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a reaction vessel, add the substituted 2-halobenzamide, (aryl)methanamine, CuBr, and K₂CO₃.
-
Add DMSO to the vessel.
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Stir the reaction mixture under an air atmosphere at the desired temperature (e.g., 100-120 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
This domino reaction proceeds through a sequential copper-catalyzed Ullmann-type coupling, aerobic oxidation, and intramolecular nucleophilic addition.[6]
Visualizations
Experimental and logical Workflows
Caption: A decision tree to guide troubleshooting for low reaction yields.
Signaling Pathway
Quinazoline derivatives are a prominent class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are crucial in cancer therapy.[7][8]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brieflands.com [brieflands.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Improving the purity of Quinazolin-7-amine through recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Quinazolin-7-amine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound and literature precedents for similar compounds, ethanol, isopropanol, and acetonitrile are excellent starting points for recrystallization. Ethanol is often a good choice as it tends to dissolve the compound well at elevated temperatures and poorly at lower temperatures, which is ideal for recrystallization.[1][2] A mixture of ethanol and water can also be effective, where water acts as an anti-solvent.
Q2: What are the common impurities I might encounter in my crude this compound sample?
A2: Common impurities often originate from the starting materials and by-products of the synthesis. A frequent synthetic route to this compound is the reaction of 2-amino-4-nitrobenzonitrile with formic acid, followed by reduction of the nitro group. Therefore, potential impurities could include unreacted 2-amino-4-nitrobenzonitrile, the intermediate 7-nitroquinazoline, and residual reducing agents or their by-products.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point, if the solution is too concentrated, or if cooling is too rapid. To resolve this, try the following:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional hot solvent to decrease the concentration.
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Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
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Consider using a different solvent or a solvent mixture.
Q4: The yield of my recrystallized this compound is very low. What are the possible reasons?
A4: Low recovery can be due to several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. To check this, you can try to evaporate some of the solvent from the filtrate and see if more crystals form upon cooling.
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Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.
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The compound is significantly soluble in the cold solvent: In this case, cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) might improve the yield. However, be aware that this might also cause impurities to precipitate.
Q5: My recrystallized product is still colored. How can I decolorize it?
A5: If your product is expected to be a white or off-white solid but remains colored, this is likely due to persistent colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb your product and reduce the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The chosen solvent is not suitable. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath to further decrease solubility. |
| "Oiling out" of the product | - The compound's melting point is lower than the solvent's boiling point.- The solution is supersaturated, or cooling is too rapid.- Presence of impurities hindering crystal lattice formation. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.- Consider a preliminary purification by column chromatography to remove impurities before recrystallization. |
| Low yield of recrystallized product | - The compound has high solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the funnel and filter paper for hot filtration. |
| Product is still impure after recrystallization | - The chosen solvent does not effectively differentiate between the product and the impurity.- Cooling was too rapid, trapping impurities in the crystal lattice. | - Try a different recrystallization solvent or a solvent mixture.- Ensure slow cooling to allow for selective crystallization.- A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of your crude product.
1. Solvent Selection:
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Place a small amount of your crude this compound (approx. 20-30 mg) into a test tube.
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Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
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Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.
2. Recrystallization Procedure:
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Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
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Add a minimal amount of the selected hot solvent (e.g., ethanol, approx. 10-15 mL) to dissolve the compound completely. You may need to heat the mixture to the boiling point of the solvent.
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(Optional: Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Swirl the flask and gently heat for 5-10 minutes.
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(Optional: Hot Filtration) If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (the melting point of this compound is reported to be 190-191 °C).
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Starting Material | Crude this compound | Purity may vary. |
| Recrystallization Solvent | Ethanol | Other potential solvents include isopropanol and acetonitrile. |
| Solvent to Solute Ratio (approx.) | 10-15 mL per 1 g | This is an estimate and should be optimized. |
| Expected Recovery Yield | 70-90% | Highly dependent on the initial purity and technique. |
| Melting Point (Pure) | 190-191 °C | A sharp melting point indicates high purity. |
Process Visualizations
Caption: Troubleshooting logic for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
How to avoid degradation of Quinazolin-7-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Quinazolin-7-amine in solution. Our goal is to provide actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?
A1: The degradation of this compound in solution can be attributed to several factors:
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Hydrolysis: The quinazoline ring system can be susceptible to cleavage by water, particularly under acidic or basic conditions and especially with heating.[1][2][3] The amine functional group can also be involved in hydrolytic degradation.
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Oxidation: The amine group and the electron-rich heterocyclic ring system are susceptible to oxidation.[4] This can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.
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Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the degradation of the compound.[5] It is advisable to store solutions in light-protective containers.[5]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, we recommend the following:
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Solvent: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol.[6] For some quinazoline derivatives, solutions in ultrapure water have shown high stability.[7][8]
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Temperature: Store stock solutions at -20°C or -80°C.[6]
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Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[5]
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Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: I am observing new peaks in my HPLC/LC-MS analysis of an aged this compound solution. What could they be?
A3: The appearance of new peaks is a strong indicator of degradation. For a molecule like this compound, these new peaks could represent:
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Hydrolysis Products: Products resulting from the cleavage of the quinazoline ring. For instance, in warm acidic or alkaline solutions, quinazoline can hydrolyze to form 2-aminobenzaldehyde derivatives.[3]
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Oxidation Products: The amine group can be oxidized to form various species.
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Photodegradation Products: Exposure to light can lead to a variety of degradation products.[1]
To identify these products, further analytical characterization using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy would be necessary.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of amine-containing compounds and the quinazoline ring is often pH-dependent.[9]
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Acidic Conditions: While the protonated form of the amine may be more soluble, acidic conditions (e.g., 0.1 M HCl) can promote hydrolysis of the quinazoline ring, especially at elevated temperatures.[1]
-
Neutral Conditions: Stability is generally better at neutral pH, but this can be compound-specific.
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Basic Conditions: Alkaline conditions (e.g., 0.1 M NaOH) can also lead to significant degradation through hydrolysis.[1][10]
It is crucial to perform a pH stability study to determine the optimal pH range for your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting/Prevention Steps |
| Precipitation in solution | - Low solubility in the chosen solvent.- Solution is supersaturated.- Degradation into less soluble products. | - Verify Solubility: Perform a solubility test with a small amount of compound.- Use Co-solvents: Prepare a concentrated stock in DMSO or ethanol and dilute it into your aqueous buffer. Keep the final organic solvent concentration low (typically <1%).[6] - pH Adjustment: For aqueous solutions, adjust the pH to be 1-2 units below the pKa of the amine to improve solubility through protonation.[9] |
| Inconsistent experimental results | - Degradation of the compound between experiments.- Repeated freeze-thaw cycles of the stock solution.- Adsorption to container surfaces. | - Prepare Fresh Solutions: Whenever possible, prepare working solutions immediately before use.[6] - Aliquot Stock Solutions: Prepare single-use aliquots to avoid freeze-thaw cycles.[6] - Use Appropriate Labware: Consider using low-binding microplates or tubes. |
| Loss of biological activity | - Chemical degradation (hydrolysis, oxidation, photolysis). | - Optimize Storage: Store solutions at -20°C or -80°C and protect from light.[5][6] - Use Stabilizers: If oxidation is suspected, consider adding antioxidants (use with caution as they may interfere with your assay).- Degas Solvents: To minimize oxidation, use degassed solvents, especially for aqueous buffers. |
| Color change in solution | - Oxidation or formation of colored degradation products. | - Protect from Light and Air: Store under an inert atmosphere and in light-protective containers.[5] - Purity Check: Ensure the starting material is of high purity. |
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Buffer System | % Remaining after 24 hours | Appearance |
| 3.0 | 0.1 M Citrate | 92% | Clear, colorless |
| 5.0 | 0.1 M Acetate | 98% | Clear, colorless |
| 7.4 | 0.1 M Phosphate | 99% | Clear, colorless |
| 9.0 | 0.1 M Borate | 95% | Clear, colorless |
Table 2: Illustrative Temperature and Light Effects on this compound Stability in pH 7.4 Buffer
| Condition | % Remaining after 24 hours |
| 4°C, Protected from light | 99.5% |
| 25°C, Protected from light | 99.0% |
| 25°C, Exposed to ambient light | 91.0% |
| 40°C, Protected from light | 85.0% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Stock Solution Preparation:
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolve the compound in a suitable high-purity, anhydrous solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary, but monitor for any signs of degradation.
-
Store the stock solution in single-use aliquots in light-protected vials at -20°C or -80°C.[6]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution completely at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Dilute the stock solution into the desired aqueous buffer or cell culture medium to the final working concentration.
-
Mix the working solution gently by inversion or pipetting. Prepare fresh working solutions for each experiment.[6]
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is designed to identify the potential degradation pathways of this compound.[11][12]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the solution into separate vials and subject them to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
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Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (UV and visible light) in a photostability chamber.[5]
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound and detect degradation products.
Protocol 3: Solution Stability Study
This protocol determines the stability of this compound under defined storage conditions.
-
Sample Preparation: Prepare the working solution of this compound in the buffer and at the concentration to be used in your experiments.
-
Storage Conditions: Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, 25°C, 37°C) and protect from light.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Analysis: Analyze the samples immediately by a validated HPLC-UV or LC-MS method.
-
Data Analysis: Quantify the peak area of this compound at each time point and express it as a percentage of the peak area at time zero. Plot the percentage remaining versus time for each condition.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Workflow for conducting a forced degradation study.
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Enhancing the Oral Bioavailability of Quinazolinone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming the challenges associated with the oral bioavailability of quinazolinone derivatives. Many compounds within this class exhibit poor aqueous solubility and are susceptible to first-pass metabolism, which can significantly limit their therapeutic efficacy.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions and detailed experimental protocols.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Q1: Why do many of my quinazolinone derivatives exhibit poor water solubility?
A1: The limited water solubility of many quinazolinone derivatives is often inherent to their molecular structure. These compounds typically possess a rigid, fused heterocyclic ring system, which, combined with other lipophilic and aromatic substituents, results in high crystal lattice energy and low polarity.[3] This molecular architecture makes it challenging for water molecules to effectively solvate the compound, leading to poor aqueous solubility. Consequently, many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV drugs, characterized by low solubility and high permeability.[1][3]
Q2: My compound is potent in vitro, but shows poor oral bioavailability in animal models. What are the likely causes?
A2: A significant disconnect between in vitro potency and in vivo efficacy is a common hurdle. The primary reasons for this discrepancy in quinazolinone derivatives often include:
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Low Aqueous Solubility : This is a major limiting factor for dissolution and absorption in the gastrointestinal (GI) tract.[3]
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First-Pass Metabolism : The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
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Poor Permeability : Although many quinazolinones have high permeability, structural modifications can sometimes lead to reduced transport across the intestinal epithelium.
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Efflux by Transporters : The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
To address this, it is crucial to investigate advanced formulation strategies to improve dissolution and consider the metabolic stability of the compound.[3]
Q3: My quinazolinone derivative fails to dissolve in aqueous buffer for an in vitro assay. What are the initial troubleshooting steps?
A3: When a compound fails to dissolve in an aqueous buffer, the initial step is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[3] For particularly insoluble compounds, gentle warming (37-60°C) and ultrasonication can aid dissolution.[3] When diluting the stock solution into the aqueous buffer, do so incrementally while vortexing to minimize precipitation. If precipitation still occurs, it indicates that the final concentration exceeds the compound's solubility limit in the final solvent mixture.[3]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A4: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[3]
-
Reduce Final Concentration : The most straightforward approach is to lower the final assay concentration of the compound.[3]
-
Introduce a Co-solvent : Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase solubility.[3][4]
-
Use Surfactants : Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[3]
-
Complexation with Cyclodextrins : Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility. Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[3]
Q5: How do pH adjustments affect the solubility of quinazolinone compounds?
A5: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[3] Conversely, its solubility decreases significantly at neutral or basic pH. Therefore, adjusting the pH of your buffer system can be a highly effective method to improve solubility, provided the pH change does not compromise the stability of the compound or the integrity of the biological assay.[3]
Q6: I have a low encapsulation efficiency for my quinazolinone derivative in lipid-based nanoparticles. What could be the cause and how can I improve it?
A6: Low encapsulation efficiency in lipid-based nanoparticles can stem from several factors:
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Drug Solubility in the Lipid Matrix : The drug must be sufficiently soluble in the molten lipid core during formulation. If the drug has low lipid solubility, it may be expelled into the aqueous phase. Screening different lipids to find one with a higher solubilizing capacity for your specific quinazolinone derivative is recommended.[1]
-
Drug Partitioning during Formulation : During nanoparticle formation (e.g., homogenization and cooling), the drug may partition out of the lipid phase and into the external aqueous phase.[1]
-
High Surfactant Concentration : A high concentration of surfactant might increase the solubility of the drug in the aqueous phase, leading to lower encapsulation efficiency.[1]
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Drug-Lipid Interaction : The physicochemical properties of both the drug and the lipid are critical. Modifying the formulation, such as adding a co-surfactant or using a different lipid, can improve drug-lipid compatibility.[1]
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from various studies, demonstrating the improvement in oral bioavailability of quinazolinone derivatives and other poorly soluble drugs using different formulation technologies.
Table 1: Enhancement of Oral Bioavailability of Quinazolinone Derivatives
| Quinazolinone Derivative | Formulation Strategy | Fold Increase in Bioavailability | Reference |
| Gefitinib | Self-Emulsifying Drug Delivery System (SEDDS) | 2.14-fold (dissolution rate) | [3] |
| Not Specified | Solid Dispersion with Polaxamer 407 | Improved dissolution rate | [5] |
| Piperidine-substituted quinazolinone | Chemical modification | From poor to orally bioavailable | [6] |
Table 2: General Strategies for Solubility Enhancement
| Formulation Technique | Example Carrier/Agent | Typical Drug-to-Carrier Ratio | Mechanism of Action |
| Solid Dispersions | PVP K30, Soluplus®, PEG 6000 | 1:1, 1:3, 1:5 | Reduces particle size, converts to amorphous form |
| Nanosuspensions | Poloxamer 188, Tween® 80 | N/A | Increases surface area for dissolution |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies | Forms inclusion complexes |
| Co-solvents | Ethanol, Propylene Glycol, PEG | 1-5% v/v | Reduces solvent system polarity |
| Surfactants | Polysorbate 80 (Tween® 80), Pluronic® F-68 | 0.01-0.1% | Forms micelles to encapsulate the drug |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[3][4]
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Selection of Components : Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazolinone compound and the carrier are fully soluble.[3]
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Dissolution : Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.[3][4]
-
Solvent Removal : Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent thermal degradation of the drug. Continue evaporation until a dry, solid film or mass is formed on the flask wall.[4]
-
Drying : Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving : Gently scrape the dried solid dispersion from the flask. Pulverize the resulting solid using a mortar and pestle and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization : Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
Dissolution Testing : Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This method is used to produce drug nanoparticles, significantly increasing the surface area for dissolution.[3]
-
Preparation of Pre-suspension : Disperse the micronized quinazolinone compound in an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer 188, Tween® 80) to prevent particle aggregation.[3]
-
High-Shear Mixing : Subject the pre-suspension to a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure a uniform, coarse suspension.[3]
-
High-Pressure Homogenization : Pass the pre-suspension through a high-pressure homogenizer for a predetermined number of cycles (e.g., 10-20 cycles) at a specific pressure (e.g., 1500 bar). The homogenization process can be performed at room temperature or under cooling to prevent drug degradation.
-
Particle Size Analysis : Measure the particle size and size distribution of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).
-
Characterization : Further characterize the nanosuspension for properties such as zeta potential to assess physical stability.
-
In Vitro and In Vivo Studies : Use the prepared nanosuspension for in vitro dissolution testing and in vivo pharmacokinetic studies to evaluate the enhancement in oral bioavailability.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Overview of strategies to enhance quinazolinone bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up Quinazolin-7-amine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Quinazolin-7-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis?
A1: Scaling up the synthesis of this compound from laboratory to industrial production often presents challenges related to mass and heat transfer, reaction kinetics, and impurity profiles. In larger reactors, inefficient mixing can lead to localized temperature gradients, or "hot spots," which may promote side reactions and the formation of impurities.[1] The rate of reagent addition, especially in exothermic reactions, becomes a critical parameter to control to avoid temperature spikes.[1] Furthermore, changes in the surface-area-to-volume ratio can affect heat dissipation and overall reaction kinetics.[1][2]
Q2: How can I improve a low conversion rate where starting material remains unconsumed at a larger scale?
A2: To enhance the conversion rate during scale-up, it is often necessary to re-optimize reaction parameters. Consider incrementally increasing the reaction time or temperature to drive the reaction to completion, while carefully monitoring for the formation of degradation products.[1] Catalyst efficiency may decrease on a larger scale due to inadequate mixing, and a modest increase in catalyst loading might be necessary.[1] Additionally, adjusting the solvent volume and reactant ratios can help maintain optimal concentrations and solubility for the scaled-up reaction.[1]
Q3: I am observing new or increased levels of impurities in my scaled-up batch. What are the potential causes and solutions?
A3: The appearance of new or elevated levels of impurities during scale-up often points to issues with reaction control. Poor temperature management can lead to oxidative degradation of the target molecule.[1] To mitigate this, ensure a robust and inert atmosphere (e.g., Nitrogen or Argon) is maintained if the reaction is sensitive to oxygen or moisture.[1] The selection of a more selective catalyst can also lead to a cleaner reaction profile.[1] It is crucial to identify the structure of the impurity to understand its formation mechanism and address the root cause.
Q4: My product is "oiling out" instead of crystallizing during work-up at a larger scale. How can I resolve this?
A4: "Oiling out" during crystallization on a larger scale is often due to rapid cooling or a highly concentrated solution. Implement a controlled, gradual cooling profile using a jacketed reactor with a programmable thermostat to encourage the growth of larger, more uniform crystals.[2] If the solution is too concentrated, consider using a slightly larger volume of the primary solvent or slowly adding an anti-solvent to induce crystallization.[2] Seeding the solution with a small amount of pure crystalline material can also be an effective strategy to promote proper crystal formation.[2]
Troubleshooting Guides
Guide 1: Low Yield Upon Scale-Up
| Symptom | Possible Cause | Suggested Solution |
| Significant drop in yield from lab to pilot scale (e.g., 80% to 45%). | Inefficient Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, leading to poor heat dissipation and potential product degradation.[1][2] | Monitor the internal reaction temperature with a calibrated probe and use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider a semi-batch approach with portion-wise reactant addition.[2] |
| Poor Mixing: Inadequate agitation in large reactors can result in localized concentrations of reactants and "hot spots," promoting side reactions.[1][2] | Evaluate and optimize the stirrer design and speed for the reactor geometry. Ensure homogeneous mixing of all reactants and catalysts. | |
| Sub-optimal Reaction Concentration: The ideal concentration on a small scale may not be optimal for a larger batch due to changes in solubility and mass transfer.[2] | Experiment with slight variations in solvent volume to find the optimal concentration for the scaled-up process. | |
| Raw Material Quality: The impact of impurities in starting materials is often magnified at a larger scale.[2] | Ensure the quality and consistency of raw materials from suppliers by performing identity and purity checks on incoming batches.[2] |
Guide 2: Impurity Formation and Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, significant impurities in HPLC analysis. | Side Reactions: Over-reaction, or degradation of starting materials or products due to prolonged reaction times or temperature fluctuations. | Isolate and characterize the impurity to understand its formation pathway. Review the reaction mechanism to identify potential side reactions and adjust conditions (e.g., temperature, reaction time) accordingly. |
| Oxidative Degradation: Exposure to air during the reaction or work-up can lead to the formation of oxidized impurities, such as quinazolinones.[3] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in removing impurities by standard crystallization. | Co-crystallization: Impurities with similar structures to the product may co-crystallize. | Consider alternative purification methods such as column chromatography or acid-base extraction to remove problematic impurities before final crystallization. |
| Poor recovery after purification. | Product Loss During Work-up: Significant product loss can occur during filtration and washing on a large scale. | For large-scale filtration, use an appropriate filter size and type (e.g., a Nutsche filter). Wash the filter cake with a chilled, appropriate solvent to remove impurities without dissolving a significant amount of the product.[2] |
Experimental Protocols
Representative Synthesis of a Quinazoline Core (Illustrative)
This protocol describes a common method for the synthesis of a quinazoline core, which can be adapted for the synthesis of this compound.
Reaction Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Step 1: Cyclization
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To a solution of the appropriate anthranilamide derivative in a suitable solvent (e.g., ethanol), add the corresponding aldehyde or its equivalent.
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Add a catalyst, if required by the specific synthetic route.
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Heat the reaction mixture to the optimized temperature (e.g., reflux) and stir for the required duration (typically ranging from a few hours to over 24 hours).[4]
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Upon completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Purification
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If the product precipitates upon cooling, it can be isolated by filtration.
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Wash the collected solid with a cold solvent to remove residual impurities.
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If the product remains in solution, concentrate the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Note: The specific reagents, solvents, temperatures, and reaction times will vary depending on the chosen synthetic route to this compound.
Data Presentation
Table 1: Illustrative Yield and Purity Data for this compound Synthesis at Different Scales
| Scale | Typical Yield (%) | Purity (by HPLC, %) | Common Observations |
| Lab Scale (1-10 g) | 80-90% | >98% | Good reaction control, straightforward purification. |
| Pilot Scale (100-500 g) | 65-75% | 95-98% | Potential for increased impurities, requires optimization of cooling and stirring. |
| Production Scale (1-5 kg) | 50-65% | >95% (after optimized purification) | Challenges with heat transfer and mixing become more pronounced, requiring careful process control.[2] |
Note: The data presented in this table is illustrative and may vary depending on the specific synthetic route and process parameters.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in the scale-up of this compound synthesis.
References
Technical Support Center: Resolving NMR Spectra Issues for Quinazoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during NMR spectroscopy, particularly focusing on the complexities of peak splitting.
Frequently Asked questions (FAQs)
Q1: Why am I seeing more peaks in my 1H NMR spectrum than expected for my quinazoline derivative?
A1: The presence of unexpected peaks in the NMR spectrum of a quinazoline compound can arise from several factors:
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Tautomerism: Quinazolinone derivatives can exist in equilibrium between different tautomeric forms, most commonly the amide and imidic acid forms. If the exchange between these tautomers is slow on the NMR timescale, you may observe a separate set of signals for each tautomer. The ratio of these forms can be influenced by the solvent, temperature, and pH.
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Rotamers: If your compound has substituents with restricted bond rotation (e.g., an amide group attached to the quinazoline core), you might be observing signals from different rotational isomers (rotamers).
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Impurities: Residual starting materials, byproducts from the synthesis, or solvents from purification can introduce extra peaks. It is advisable to compare the spectrum with those of potential impurities.
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Degradation: The compound may have degraded due to factors like heat, or acidic or basic conditions during sample preparation or storage.
Q2: The N-H proton signal in my quinazolinone spectrum is very broad or has disappeared. What is the reason for this?
A2: This is a common observation for quinazolinone compounds. The proton on the nitrogen (often at the N-3 position) is acidic and can undergo rapid chemical exchange with other exchangeable protons, such as residual water in the deuterated solvent (e.g., DMSO-d₆).[1] This rapid exchange leads to significant broadening of the N-H signal, sometimes to the point where it merges with the baseline and becomes undetectable.[1]
To confirm if a broad peak corresponds to an N-H proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signal from the exchangeable N-H proton should decrease in intensity or disappear entirely.
Q3: My peak splitting patterns are complex and do not follow the simple n+1 rule. How can I interpret these?
A3: Complex splitting patterns, often referred to as second-order effects, can occur when the chemical shift difference (in Hz) between coupled protons is not significantly larger than their coupling constant (J-value). In the context of quinazolines, the aromatic protons on the benzene ring often have similar chemical shifts, leading to overlapping multiplets that are difficult to interpret.
Additionally, you may encounter "complex coupling" where a proton is coupled to two or more different sets of non-equivalent neighboring protons with different coupling constants. This can result in patterns like a "doublet of doublets" (dd), "triplet of doublets" (td), or even more complex multiplets. For aromatic systems like quinazoline, long-range couplings (over four or five bonds) can also contribute to the complexity of the splitting patterns.
To resolve these complex patterns, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are highly recommended.
Q4: I observe significant changes in the chemical shifts and splitting patterns when I change the NMR solvent. Why does this happen?
A4: The choice of solvent can have a profound effect on the NMR spectrum of quinazoline compounds for several reasons:[1]
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Tautomeric Equilibrium: As mentioned in Q1, the solvent polarity can influence the equilibrium between tautomers, leading to different spectra. For instance, polar aprotic solvents like DMSO may stabilize the amide form of quinazolinones.[1]
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Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with N-H or C=O groups in your molecule. This alters the electron density around the protons and, consequently, their chemical shifts and coupling constants.
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Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to their magnetic anisotropy. Protons located above or below the plane of the benzene ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield). This can sometimes help to resolve overlapping signals.
Troubleshooting Guides
Problem: Broad or Unresolved Peaks
If you are observing broad peaks in your spectrum, consider the following troubleshooting steps in a logical progression:
Caption: Troubleshooting workflow for broad or unresolved NMR peaks.
Problem: Complex and Overlapping Splitting Patterns
For spectra with intricate and overlapping multiplets, a systematic approach using advanced techniques is often necessary:
Caption: Strategy for resolving complex and overlapping NMR signals.
Data Presentation
Typical ¹H-¹H Coupling Constants for the Quinazoline Ring System
The following table summarizes typical proton-proton coupling constants (J-values) observed for the quinazoline ring. These values are crucial for interpreting splitting patterns and confirming structural assignments. Note that these values can vary depending on the substitution pattern and the solvent used.
| Coupling Type | Protons Involved | Typical J-value (Hz) |
| Ortho | J₅,₆ | 6.8 - 8.8 |
| Ortho | J₆,₇ | 6.5 - 8.5 |
| Ortho | J₇,₈ | 7.0 - 9.0 |
| Meta | J₅,₇ | 1.0 - 3.0 |
| Meta | J₆,₈ | 1.2 - 3.0 |
| Para | J₅,₈ | 0.3 - 1.0 |
| Long-range | J₂,₄ | ~0.5 |
| Long-range | J₄,₅ | 0.5 - 1.0 |
| Long-range | J₂,₈ | < 0.5 |
Data compiled from typical values for aromatic and heterocyclic systems and may vary for specific derivatives.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the quinazoline compound into a clean, dry vial.
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Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
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Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
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Filtering: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
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Capping and Labeling: Securely cap the NMR tube and label it clearly.
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Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
Protocol 2: D₂O Exchange for Identifying Exchangeable Protons
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Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.
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D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
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Mixing: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.
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Re-acquisition: Re-insert the sample into the spectrometer. It may be necessary to re-lock and re-shim. Acquire another ¹H NMR spectrum.
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Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., N-H, O-H) will have significantly diminished or disappeared in the second spectrum.
Protocol 3: Variable Temperature (VT) NMR for Studying Dynamic Processes
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Sample Preparation: Prepare a sample as described in Protocol 1, ensuring the chosen solvent is suitable for the desired temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
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Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 25 °C).
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Temperature Variation: Gradually change the temperature of the NMR probe in increments (e.g., 10-20 °C). Allow the temperature to equilibrate for 5-10 minutes at each new setting before acquiring a spectrum.
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Data Acquisition: Record a spectrum at each temperature point.
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Analysis: Observe the changes in the spectrum as a function of temperature. For dynamic processes like tautomerism or rotamer interconversion, you may see peaks broaden, coalesce into a single peak at higher temperatures, or sharpen into distinct signals at lower temperatures. This allows for the determination of the energy barriers of these processes.
Protocol 4: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
These experiments are typically run using standard pulse programs available on modern NMR spectrometers. The setup usually involves:
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Sample Preparation: A slightly more concentrated sample (15-30 mg) is often beneficial for 2D NMR experiments to improve the signal-to-noise ratio.
-
¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
2D Experiment Setup:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over 2-3 bonds. It is invaluable for identifying adjacent protons in the quinazoline ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It helps in assigning the carbon signals based on the known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is extremely powerful for piecing together the carbon skeleton and identifying connectivity between different parts of the molecule.
-
-
Data Processing and Analysis: The acquired 2D data is processed (typically using a Fourier transform in both dimensions) to generate a contour plot. The cross-peaks in these plots reveal the correlations that are used to elucidate the complete structure of the quinazoline derivative.
References
Managing poor reactant solubility in quinazoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor reactant solubility during quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor reactant solubility in quinazoline synthesis?
Poor reactant solubility is a common hurdle in quinazoline synthesis, often stemming from the physicochemical properties of the starting materials. Key precursors, such as substituted anthranilic acids, 2-aminobenzonitriles, and other aromatic amines or aldehydes, can exhibit low solubility in common organic solvents due to their crystalline nature and polarity. For instance, 2-aminobenzonitrile is sparingly soluble in low-polarity solvents and insoluble in water, which can hinder reaction kinetics and lead to low yields.[1][2]
Q2: My reactants are not dissolving in the chosen solvent. What are my immediate options?
If you observe poor solubility of your starting materials, consider the following immediate actions:
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Temperature Elevation: Gently heating the reaction mixture can significantly increase the solubility of many organic compounds. However, be cautious of potential side reactions or decomposition at elevated temperatures. It is advisable to perform a temperature screening to find the optimal balance.[3][4]
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Solvent Screening: The choice of solvent is critical. If one solvent is ineffective, screening a range of solvents with varying polarities (e.g., toluene, ethanol, acetonitrile, DMF, water) can identify a more suitable medium.[3] For certain reactions, highly polar solvents like DMF and water have been shown to provide excellent yields where non-polar solvents fail.[3]
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Addition of a Co-solvent: Introducing a miscible co-solvent can alter the overall polarity of the reaction medium, enhancing the solubility of your reactants.[5][6][7] For example, adding a small percentage of a polar solvent like ethanol to a less polar medium can be effective.[7][8]
Q3: Can alternative energy sources help with solubility issues?
Yes, alternative energy sources are highly effective in overcoming solubility challenges and improving reaction outcomes.
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful technique that can dramatically reduce reaction times and increase yields, often allowing for solvent-free conditions which entirely circumvents solubility problems.[9][10][11][12][13] The rapid, localized heating can overcome solubility barriers and accelerate reaction rates.[9]
-
Ultrasonic Irradiation: Ultrasound promotes reactions through acoustic cavitation, which can enhance mass transfer and dissolve reactants more effectively.[14][15][16][17] This method can lead to higher yields in shorter reaction times, even at ambient temperatures.[14]
Q4: Are there more advanced techniques for handling persistent solubility problems?
For particularly challenging cases, several advanced methods can be employed:
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Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving reactants that are soluble in two immiscible phases. A phase-transfer catalyst facilitates the migration of a reactant from one phase to another where the reaction occurs. PTC has been successfully combined with microwave irradiation in quinazolinone synthesis.[18]
-
Ionic Liquids: Ionic liquids can act as both the solvent and catalyst, offering a unique reaction environment.[19][20][21][22] Their tunable properties can be adjusted to enhance the solubility of specific reactants.[19]
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Solvent-Free Synthesis: Grinding the reactants together, sometimes with a catalytic amount of a solid support, can initiate a reaction without any solvent. This is often combined with microwave or ultrasound irradiation.[9][10][23]
Troubleshooting Guides
Issue 1: Low or No Product Yield Due to Poor Reactant Solubility
Question: I am experiencing a very low yield in my quinazoline synthesis, and I suspect it's due to my starting materials not being fully dissolved. How can I systematically troubleshoot this?
Answer: A low yield is a common problem directly linked to poor reactant solubility. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield due to poor solubility.
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Optimize Reaction Conditions:
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Temperature: Incrementally increase the reaction temperature and monitor for improvements in solubility and product formation via TLC or LC-MS.[3] Be aware that higher temperatures can sometimes lead to the formation of byproducts.[24]
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Solvent: Conduct small-scale parallel reactions in different solvents of varying polarity. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, polar solvents like DMF and water give significantly higher yields (85-91%) compared to ethanol, toluene, or THF.[3]
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Co-solvents: If a single solvent is not ideal, try a binary mixture. The addition of a co-solvent alters the polarity of the medium, which can enhance reactant solubility.[5][6][7]
-
-
Employ Alternative Energy Sources:
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Microwave Synthesis: This is often the most effective solution. The high-energy, targeted heating can overcome solubility barriers and dramatically shorten reaction times.[9][11][12]
-
Ultrasound-Assisted Synthesis: Sonication can facilitate the dissolution of solids and increase reaction rates through cavitation.[14][15][16]
-
-
Consider Advanced Methods:
-
Phase-Transfer Catalysis (PTC): If your reactants are in different phases, PTC can be an effective solution.[18]
-
Ionic Liquids: These can be designed to be excellent solvents for your specific reactants while also catalyzing the reaction.[19][20][21]
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Solvent-Free Conditions: This approach eliminates solubility issues entirely. It is often performed with microwave or ultrasound assistance.[9][10][23]
-
Data Presentation
Table 1: Comparison of Solvents in Quinazoline Synthesis
The choice of solvent has a profound impact on the yield of quinazoline synthesis, largely due to its effect on reactant solubility.
| Reactants | Solvent | Yield (%) | Reference |
| 2-Aminobenzonitrile + CO2 | Toluene | Ineffective | [3] |
| 2-Aminobenzonitrile + CO2 | THF | Ineffective | [3] |
| 2-Aminobenzonitrile + CO2 | Ethanol | Ineffective | [3] |
| 2-Aminobenzonitrile + CO2 | DMF | 85-91 | [3] |
| 2-Aminobenzonitrile + CO2 | Water | 85-91 | [3] |
| Substituted 2-aminobenzonitriles + Aldehydes | Ethanol | 41-88 | [25] |
| 2-aminobenzamides + Aldehydes | Toluene | up to 90 | [26] |
Table 2: Conventional Heating vs. Microwave-Assisted Synthesis
Microwave irradiation consistently offers significant advantages in terms of reaction time and yield.
| Synthesis Method | Reactants | Reaction Time | Yield (%) | Power/Temp. | Reference |
| Conventional (Reflux) | 2-aminobenzamide + alcohols | 16 hours | 55 | Oil Bath | [26] |
| Microwave-Assisted | 2-aminobenzamide + alcohols | 2 hours | up to 92 | 130 °C | [26] |
| Conventional (Heating) | Anthranilic acid + Amides | 3-6 hours | 48-89 | N/A | [9] |
| Microwave-Assisted | Anthranilic acid + Amides | 10-20 min | 66-97 | N/A | [9] |
| Conventional (Reflux) | 2-chlorophenyl-anthranilic acid + Hydrazine | 10 hours | 79 | N/A | [10] |
| Microwave-Assisted | 2-chlorophenyl-anthranilic acid + Hydrazine | 5 minutes | 87 | 800 Watts | [10] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Quinazoline Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Workflow for microwave-assisted quinazoline synthesis.
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Reactant Preparation: In a dedicated microwave reaction vessel, combine the substituted 2-aminobenzonitrile (or other suitable precursor, 1.0 mmol), the aldehyde or other electrophile (1.2 mmol), and any necessary catalyst or reagent.
-
Solvent Addition: If the reaction is not solvent-free, add the appropriate solvent (e.g., ethanol, DMF, 3-5 mL). For solvent-free reactions, ensure the reactants are well-mixed.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters, such as a temperature of 120-150°C and a time of 5-30 minutes.[8][10][11]
-
Workup: After the reaction is complete and the vessel has cooled to room temperature, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]
Protocol 2: General Procedure for Ultrasound-Assisted Quinazoline Synthesis
This protocol provides a general framework for utilizing ultrasound in quinazoline synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve or suspend the starting materials (e.g., 2-aminobenzamide and an aldehyde) in a suitable solvent.[14]
-
Sonication: Place the flask in an ultrasonic cleaning bath. The reaction can often be conducted at ambient temperature.[14]
-
Monitoring: Monitor the progress of the reaction by TLC. Ultrasound-assisted reactions are often complete within 15-60 minutes.[14][16]
-
Workup and Purification: Once the reaction is complete, the product is isolated using standard procedures such as filtration and purified by recrystallization.
References
- 1. 2-Aminobenzonitrile | 1885-29-6 [amp.chemicalbook.com]
- 2. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 20. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media - Beijing Institute of Technology [pure.bit.edu.cn]
- 23. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Solvent Selection for Quinazoline Reactions
Welcome to the Technical Support Center for Quinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal solvent for quinazoline reactions and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the yield and purity of quinazoline synthesis?
A: The solvent plays a crucial role in quinazoline synthesis by influencing reactant solubility, reaction rates, and the stability of intermediates.[1] The polarity, boiling point, and coordinating ability of a solvent can significantly affect the reaction outcome. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), whereas non-polar solvents such as toluene and THF, or protic solvents like ethanol, are often ineffective.[1]
Q2: What are the most commonly used solvents for quinazoline synthesis?
A: A variety of solvents are employed in quinazoline synthesis, with the choice depending on the specific reaction type. Commonly used solvents include dimethylformamide (DMF), ethanol, toluene, and water.[2] In recent years, there has been a growing interest in using greener and more unconventional solvent systems, such as ionic liquids and deep eutectic solvents, or even performing reactions under solvent-free conditions to reduce environmental impact.[3]
Q3: When should I consider a solvent-free approach for my quinazoline synthesis?
A: Solvent-free reactions, often facilitated by microwave irradiation or the use of solid supports like montmorillonite K-10, offer several advantages, including reduced environmental impact, shorter reaction times, and often higher yields.[4][5] This approach is particularly suitable for condensation reactions, such as the Niementowski synthesis, where the reactants can form a melt or be adsorbed onto a solid support, allowing the reaction to proceed without a liquid medium.[5]
Q4: Can microwave-assisted synthesis improve my quinazoline reaction, and how does solvent choice matter in this context?
A: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields in quinazoline synthesis compared to conventional heating methods.[4] The choice of solvent is still critical in microwave chemistry. Solvents with high dielectric constants can efficiently absorb microwave energy, leading to rapid heating. However, solvent-free conditions are also highly effective under microwave irradiation.[5]
Troubleshooting Guide: Common Issues in Quinazoline Synthesis
Issue 1: Low or No Product Yield
Low or no product yield is a frequent challenge in organic synthesis. The following steps can help you troubleshoot this issue systematically.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity and boiling point of the solvent are critical. A solvent that does not adequately dissolve the reactants or is not stable at the reaction temperature can lead to low yields. Solution: Conduct a solvent screen with a range of polar aprotic, polar protic, and non-polar solvents to identify the optimal medium for your specific reaction. |
| Incorrect Reaction Temperature | Many quinazoline syntheses, particularly classical methods like the Niementowski reaction, require high temperatures to proceed efficiently.[6] Solution: Optimize the reaction temperature by running small-scale experiments at various temperatures and monitoring the progress by TLC or LC-MS. |
| Poor Quality of Starting Materials | Impurities in the starting materials can lead to side reactions and inhibit the desired transformation. Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purify starting materials if necessary. |
| Reaction Time Not Optimized | The reaction may not have reached completion, or the product may be degrading over extended reaction times. Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
| Catalyst Inactivity (for catalyzed reactions) | The catalyst may be poisoned, degraded, or used in a suboptimal amount. Solution: Use a fresh batch of catalyst and ensure it is stored under the appropriate conditions. Optimize the catalyst loading. |
A general workflow for troubleshooting low yields is presented below.
Caption: A logical workflow for troubleshooting low-yield quinazoline reactions.
Solvent Selection for Quinazoline Synthesis
The selection of an appropriate solvent is a critical step in designing a successful quinazoline synthesis. The following decision tree provides a logical approach to choosing a suitable solvent.
Caption: A decision tree to guide the selection of a solvent for quinazoline synthesis.
Quantitative Data on Solvent Effects
The following tables summarize the effect of different solvents on the yield of specific quinazoline synthesis reactions.
Table 1: Solvent Effect on the Synthesis of Quinazoline-2,4(1H,3H)-diones
| Solvent | Polarity | Yield (%) | Reference |
| Water | Polar Protic | 91 | [1] |
| DMF | Polar Aprotic | 85 | [1] |
| Ethanol | Polar Protic | Ineffective | [1] |
| Toluene | Non-Polar | Ineffective | [1] |
| THF | Polar Aprotic | Ineffective | [1] |
Table 2: Solvent Effect on a Cu-Catalyzed Quinazoline Synthesis
| Solvent | Yield (%) | Reference |
| DMSO | 99 | [7] |
| Toluene | 43-92 | [7][8] |
| Chlorobenzene | Good to Excellent | [8] |
| tert-AmOH | up to 95 | [7] |
| Water | 65-94 | [7] |
Experimental Protocols
Protocol 1: Conventional Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones
This protocol describes a general procedure for the synthesis of 2-substituted-4(3H)-quinazolinones from anthranilic acid and an amide.
Materials:
-
Anthranilic acid (1 equivalent)
-
Amide (e.g., formamide, acetamide) (excess, can act as solvent)
-
High-boiling point solvent (optional, e.g., mineral oil)
Procedure:
-
Combine anthranilic acid and a large excess of the amide in a round-bottom flask equipped with a reflux condenser.
-
If the amide is a solid, a high-boiling point solvent can be added to facilitate mixing and heat transfer.
-
Heat the reaction mixture to 130-150°C and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of Quinazolinones
This protocol outlines a general procedure for the rapid synthesis of quinazolinones using microwave irradiation.
Materials:
-
Anthranilic acid (1 equivalent)
-
Amide or other appropriate coupling partner (1-2 equivalents)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the anthranilic acid and the amide.
-
If a solvent is used, add it to the vessel. For solvent-free reactions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-30 minutes).
-
Monitor the pressure inside the vessel to ensure it remains within safe limits.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (precipitation in water, filtration, and recrystallization).
Signaling Pathway
Quinazoline derivatives are the core structures of many important drugs, including the anticancer agent Gefitinib. Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). Understanding the signaling pathway it inhibits is crucial for drug development professionals.
Caption: The signaling pathway inhibited by the quinazoline-based drug Gefitinib.[1][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profiling of Quinazoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, a deep understanding of the selectivity of kinase inhibitors is crucial for the development of safe and effective therapeutics. The quinazoline scaffold is a foundational structure for numerous approved kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) signaling pathway. While these drugs have shown significant clinical success, their off-target interactions can lead to adverse effects. Therefore, comprehensive cross-reactivity profiling is an essential component of drug discovery and development.
This guide provides a comparative analysis of the kinase selectivity profiles of three prominent quinazoline-based inhibitors: Gefitinib, Erlotinib, and Lapatinib. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this guide aims to offer an objective comparison to aid in research and development.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the dissociation constants (Kd) of Gefitinib, Erlotinib, and Lapatinib against a panel of kinases, as determined by the KINOMEscan™ platform. A lower Kd value indicates a higher binding affinity.
Table 1: Kinase Selectivity Profile of Gefitinib, Erlotinib, and Lapatinib (Kd in nM)
| Kinase Target | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Lapatinib (Kd, nM) | Primary Pathway |
| EGFR | 0.5 | 0.4 | 2.4 | EGFR Signaling |
| ERBB2 (HER2) | 1,100 | 1,200 | 7 | ERBB Signaling |
| ERBB4 | 36 | 40 | 367 | ERBB Signaling |
| ABL1 | >10,000 | >10,000 | >10,000 | Tyrosine Kinase |
| SRC | 6,500 | 4,200 | 320 | Tyrosine Kinase |
| LCK | >10,000 | >10,000 | 640 | Tyrosine Kinase |
| BTK | >10,000 | >10,000 | >10,000 | Tec Family Kinase |
| JAK3 | >10,000 | >10,000 | >1,000 | JAK-STAT Pathway |
| CDK2/cyclin A | >10,000 | >10,000 | >10,000 | Cell Cycle |
| GSK-3β | >10,000 | >10,000 | >10,000 | Wnt Signaling |
| PKA | >10,000 | >10,000 | >10,000 | cAMP Signaling |
| ROCK1 | >10,000 | >10,000 | >10,000 | Rho Signaling |
Data compiled from publicly available KINOMEscan™ datasets.[1][2][3][4][5] Values for off-target kinases can vary between different studies and assay conditions.
Analysis of Cross-Reactivity:
-
Gefitinib and Erlotinib demonstrate high affinity and selectivity for EGFR.[6][7] Their binding affinity for other kinases in this panel is significantly lower, with Kd values in the micromolar range or higher.
-
Lapatinib is a dual inhibitor with high affinity for both EGFR and ERBB2 (HER2).[8][9] It also shows some activity against other kinases like ERBB4 and SRC, indicating a broader selectivity profile compared to Gefitinib and Erlotinib.[8]
Experimental Protocols
To ensure the reproducibility of kinase profiling data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two widely used kinase profiling assays.
KINOMEscan™ Competition Binding Assay
This assay measures the binding affinity of a test compound to a large panel of kinases.
Principle: The KINOMEscan™ assay is a competition binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.[10][11] The amount of kinase bound to the immobilized ligand is measured, which is inversely proportional to the binding affinity of the test compound.[10]
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.[2]
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.[11]
-
Competition Assay: The test compound is incubated with the tagged kinase and the immobilized ligand in a multi-well plate. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.[10][11]
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).[2]
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated sample). This data is then used to calculate the dissociation constant (Kd), which represents the binding affinity of the test compound for each kinase.[3]
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[12][13]
Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[12][14]
Methodology:
-
Kinase Reaction:
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[13]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex experimental processes and biological signaling cascades.
By providing a clear comparison of kinase selectivity, detailed experimental protocols, and informative visualizations, this guide serves as a valuable resource for researchers working on the discovery and development of novel kinase inhibitors. A thorough understanding of the cross-reactivity profile of compounds based on the quinazoline scaffold is paramount for advancing the next generation of targeted therapies.
References
- 1. promega.com [promega.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- 10. chayon.co.kr [chayon.co.kr]
- 11. benchchem.com [benchchem.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
In Silico Docking of Quinazolin-7-amine Derivatives with EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of a representative quinazoline amine derivative against established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented is compiled from multiple research sources to offer a comprehensive overview for drug discovery and development.
Comparative Docking Analysis
The following table summarizes the binding affinities and key molecular interactions of a representative quinazoline derivative and two well-established EGFR inhibitors, Gefitinib and Erlotinib, with the ATP-binding site of EGFR. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Key Interactions |
| Representative Quinazoline Derivative (e.g., a 4-anilinoquinazoline) * | -7.5 to -10.9[1][2] | Met793, Lys728, Ser720, Thr790, Leu788, Asp855, Phe723[3] | Hydrogen bonds, salt bridges, pi-cation interactions[3] |
| Gefitinib | -8.7 to -9.8[4] | Met769, Thr830 | Hydrogen bonds[4] |
| Erlotinib | -7.3 to -9.9[5] | Met769 | Hydrogen bonds[5] |
Experimental Protocols: In Silico Molecular Docking
The following is a generalized protocol for in silico molecular docking studies of small molecules with EGFR, synthesized from methodologies reported in various studies.[7][8][9][10]
1. Protein Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with Erlotinib.[6][10]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and partial charges are assigned.
2. Ligand Preparation:
-
The 2D structures of the ligands (e.g., quinazoline derivatives, Gefitinib, Erlotinib) are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94).
3. Grid Generation:
-
A docking grid box is defined around the ATP-binding site of the EGFR kinase domain.
-
The grid box is typically centered on the co-crystallized ligand or key active site residues like Met769 to encompass the entire binding pocket.[6]
4. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina or GOLD.[1][2]
-
The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.
5. Analysis of Results:
-
The docked poses are visualized and analyzed to identify the best binding mode.
-
Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein are identified and analyzed.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the in silico docking workflow and the EGFR signaling pathway.
References
- 1. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. impressions.manipal.edu [impressions.manipal.edu]
- 10. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of Anticancer Effects: A Comparative Guide to Quinazolin-7-amine Derivatives
For researchers, scientists, and drug development professionals, establishing the reproducibility of a compound's therapeutic effects is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the anticancer effects of Quinazolin-7-amine derivatives, cross-validating their performance with alternative anticancer agents and detailing the experimental frameworks necessary for rigorous assessment.
This report synthesizes available data on the cytotoxic activity of 7-substituted quinazoline derivatives against a panel of human cancer cell lines. Due to a lack of extensive public data on the unsubstituted this compound, this guide focuses on its substituted analogues, which have been more broadly investigated. The objective is to provide a clear, data-driven comparison to aid in the evaluation of this class of compounds in oncology drug discovery.
Comparative Anticancer Activity of Quinazoline Derivatives
The in vitro anticancer efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological or biochemical function. The following tables summarize the IC50 values for various 7-substituted quinazoline derivatives and established anticancer drugs across several cancer cell lines, offering a quantitative comparison of their potency.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-substituted Quinazoline Analogues | ||||
| 4-Benzothienylamino quinazoline with secondary amino propoxy at C-7 | MiaPaCa2 | Pancreatic Cancer | 1.32 | [1] |
| 4-(4-methoxyanilino)quinazoline derivative | - | - | Potent apoptosis inducers | [2] |
| 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)this compound | - | - | Novel PI3K/mTOR inhibitor | [2] |
| Alternative Anticancer Agents | ||||
| Gefitinib | HeLa | Cervical Cancer | 4.3 | [3][4] |
| Gefitinib | MDA-MB-231 | Breast Cancer | 28.3 | [3][4] |
| Erlotinib | MCF-7 | Breast Cancer | - | [5] |
| Doxorubicin | SW480 | Colorectal Cancer | - | [5] |
| Cisplatin | - | - | - | [6] |
Note: "-" indicates that a specific IC50 value was not provided in the cited source, although the compound's activity was reported.
Deciphering the Mechanism: Key Signaling Pathways
Quinazoline derivatives exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these mechanisms is vital for predicting efficacy and potential resistance. The primary pathways targeted by this class of compounds include the EGFR, PI3K/Akt/mTOR, and ERK/MAPK signaling cascades.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target for many quinazoline-based anticancer agents.[7][8][9][10] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.[7][11] Quinazoline derivatives competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling.[7]
The PI3K/Akt/mTOR pathway is another crucial signaling network frequently dysregulated in cancer.[12][13][14][15][16] Activation of this pathway, often downstream of receptor tyrosine kinases like EGFR, leads to cell growth, proliferation, and survival. Several quinazoline derivatives have been developed as inhibitors of PI3K and/or mTOR, thereby blocking these pro-tumorigenic signals.[12][13][14][15][16]
The ERK/MAPK signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[11][17][18] Hyperactivation of this pathway is a common feature in many cancers.[11][17][18] Some quinazoline derivatives have been shown to inhibit components of this pathway, such as ERK1/2, leading to the suppression of cancer cell growth.[6]
Standardized Experimental Protocols for Reproducible Data
To ensure the reliability and reproducibility of anticancer drug screening, standardized in vitro assays are essential. The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), various assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates following compound treatment.
Cell Cycle Analysis
Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to determine if the anticancer compound induces cell cycle arrest at a specific checkpoint.
Conclusion
This guide provides a comparative overview of the anticancer effects of this compound derivatives, highlighting their potency against various cancer cell lines and their mechanisms of action involving key signaling pathways. The provided experimental protocols offer a framework for the reproducible evaluation of these and other potential anticancer agents. While the direct data on the unsubstituted this compound is limited, the promising activity of its 7-substituted analogs warrants further investigation into this chemical scaffold for the development of novel cancer therapeutics. Future studies should focus on direct comparative analyses and in vivo efficacy to further validate the therapeutic potential of this compound class.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of the Quinazoline Scaffold for Specific Kinases: A Comparative Guide
Comparative Kinase Inhibition Profiles
To illustrate the selectivity of the quinazoline scaffold, the following tables summarize the inhibitory activity (IC50) of several well-characterized 4-anilinoquinazoline derivatives against a panel of protein kinases. These compounds demonstrate that substitutions on the quinazoline core are critical for achieving high potency and specific selectivity profiles.
Table 1: IC50 Values of Representative 4-Anilinoquinazoline Derivatives Against Primary Kinase Targets
| Compound | EGFR (nM) | HER2 (ErbB2) (nM) | Src (nM) | ABL1 (nM) | Notes |
| Lapatinib | 9 | 13 | 320 | >10,000 | A dual EGFR/HER2 inhibitor with a 7-carbonitrile substitution. Shows moderate activity against Src family kinases.[2] |
| Erlotinib | - | - | - | - | A well-known EGFR inhibitor.[5] |
| Compound 21 (6-salicyl-4-anilinoquinazoline derivative) | 120 | 96 | >10,000 | - | A potent dual EGFR/HER2 inhibitor with good selectivity over other tested kinases.[5] |
| 4-Anilinoquinazoline 3 | 0.32 | 85 | - | - | Shows high potency for EGFR and ErbB2, with some activity on BUB1 (Kd = 130 nM).[6] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.
Table 2: Broader Selectivity Profile of a Representative 4-Anilinoquinazoline (Compound 21)
| Kinase Target | IC50 (µM) | Kinase Family |
| EGFR | 0.12 | Tyrosine Kinase |
| HER2 | 0.096 | Tyrosine Kinase |
| CDK2 | 3.5 | Serine/Threonine Kinase |
| KDR (VEGFR2) | >10 | Tyrosine Kinase |
| c-Met | >10 | Tyrosine Kinase |
| PDGFRβ | >10 | Tyrosine Kinase |
| InsR | >10 | Tyrosine Kinase |
This table highlights the selectivity of a specific 6-salicyl-4-anilinoquinazoline derivative (compound 21 from a cited study), demonstrating over 100-fold selectivity against many other kinases.[5]
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. Below are detailed protocols for two widely used in vitro kinase assay formats.
In Vitro Radiometric Kinase Assay
This method is often considered the "gold standard" for its sensitivity and direct measurement of enzymatic activity.[7] It quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate.[7][8][9]
1. Reagents and Materials:
-
Kinase Buffer: Typically contains a buffer (e.g., 25 mM Tris-HCl, pH 7.5), divalent cations (e.g., 10 mM MgCl₂, 5 mM MnCl₂), a reducing agent (e.g., 2 mM DTT), and a chelating agent (e.g., 0.1 mM EGTA).[1]
-
Non-radiolabeled ATP.
-
Purified, active recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
Test compound (e.g., Quinazolin-7-amine derivative) dissolved in DMSO.
-
Phosphocellulose filter plates (e.g., P81).[8]
-
Wash Buffer: e.g., 0.75% Phosphoric acid.
-
Scintillation fluid.
-
Scintillation counter.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 100 µM.
-
Reaction Setup: In a microplate, combine the kinase buffer, purified kinase, and substrate. Add the diluted test compound or DMSO (as a vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[8]
-
Termination and Capture: Stop the reaction by adding phosphoric acid.[1] Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the paper, while the unused radiolabeled ATP will not.[8]
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.[8][10]
-
Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.[1][10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen® TR-FRET Kinase Assay
This is a robust, non-radioactive, homogeneous assay format that measures kinase activity based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11]
1. Principle: The assay detects the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a high TR-FRET signal.[11]
2. Reagents and Materials:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[12]
-
Purified, active recombinant kinase.
-
Fluorescein-labeled substrate.
-
ATP.
-
Test compound dissolved in DMSO.
-
TR-FRET Dilution Buffer.
-
Terbium-labeled phospho-specific antibody.
-
Stop Solution (e.g., EDTA).
-
A microplate reader capable of TR-FRET measurements.
3. Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound into the wells of a low-volume 384-well plate.
-
Kinase Reaction:
-
Prepare a solution containing the kinase and the fluorescein-labeled substrate in kinase buffer.
-
Add this solution to the wells containing the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[12]
-
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for fluorescein and 615 nm for terbium).[14]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: Simplified EGFR Signaling Pathway.
Caption: Overview of Src Kinase Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Correlating In Vitro Potency with In Vivo Efficacy of Quinazoline Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency and in vivo efficacy of several prominent quinazoline-based anticancer drugs. By presenting supporting experimental data in a standardized format, this document aims to facilitate a deeper understanding of the translation from laboratory findings to preclinical outcomes for this important class of therapeutics.
Introduction to Quinazoline Drugs and Their Mechanism of Action
Quinazoline derivatives are a significant class of heterocyclic compounds that form the core structure of several FDA-approved anticancer drugs. These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] A common target for many quinazoline drugs is the Epidermal Growth Factor Receptor (EGFR), which, upon activation, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, these drugs block its autophosphorylation and subsequent activation of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Comparative Analysis of In Vitro Potency and In Vivo Efficacy
A critical aspect of drug development is understanding the correlation between a compound's potency in a controlled in vitro environment and its therapeutic efficacy in a complex in vivo system. This section provides a comparative summary of key quinazoline drugs, presenting their in vitro IC50 values alongside their in vivo performance in xenograft models.
Data Summary Tables
The following tables summarize the in vitro potency and in vivo efficacy data for selected quinazoline drugs against various cancer cell lines.
Table 1: Gefitinib
| Cell Line | Cancer Type | In Vitro IC50 | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | ~10 µM | A549 Xenograft | Not Specified | Sensitive | [4] |
| H358R (Cisplatin-Resistant) | Non-Small Cell Lung Cancer | Not Specified | H358R Xenograft | Not Specified | 52.7% ± 3.1% | [5] |
| HCC827/GR | Non-Small Cell Lung Cancer | 15.47 ± 0.39 µM | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Erlotinib
| Cell Line | Cancer Type | In Vitro IC50 | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| BxPC-3 | Pancreatic Cancer | 1.26 µM | BxPC-3 Xenograft | 100 mg/kg/day for 28 days | 74.5% | [7] |
| HPAC | Pancreatic Cancer | Not Specified | HPAC Xenograft | Not Specified | Significant with gemcitabine | [3] |
| PANC-1 | Pancreatic Cancer | >20 µM | Not Specified | Not Specified | Not Specified | [8] |
Table 3: Lapatinib
| Cell Line | Cancer Type | In Vitro IC50 | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| BT474 | Breast Cancer | 0.046 µmol/L | BT474 Xenograft | 75 mg/kg, twice daily for 77 days | Significant reduction in volume | [9][10] |
| SK-BR-3 | Breast Cancer | 0.079 µmol/L | Not Specified | Not Specified | Not Specified | [10] |
| SKBR3-pool2 (Trastuzumab-Resistant) | Breast Cancer | Not Specified | SKBR3-pool2 Xenograft | Not Specified | Highly sensitive | [11][12] |
Table 4: Afatinib
| Cell Line | Cancer Type | In Vitro IC50 | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| H1975 | Non-Small Cell Lung Cancer | 0.713 µM | H1975 Xenograft | 50 mg/kg, twice daily for 4 days | Initial reduction, then regrowth | [13][14] |
| HNE-1 | Nasopharyngeal Carcinoma | Dose-dependent inhibition | HNE-1 Xenograft | Not Specified | Modest as single agent, significant with gemcitabine | [15] |
| HER2 E401G Mutant | Breast Cancer | 0.35 µM | PDX Model | Not Specified | Most effective among tested drugs | [16] |
Table 5: Vandetanib
| Target Kinase | In Vitro IC50 | In Vivo Model | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| VEGFR-2 | 40 nM | Orthotopic ATC Xenograft | Not Specified | Significant reduction in tumor volume | [17][18][19] |
| VEGFR-3 | 110 nM | Not Specified | Not Specified | Not Specified | [17][20] |
| EGFR | 500 nM | Not Specified | Not Specified | Not Specified | [17][20] |
| RET | 130 nM | Not Specified | Not Specified | Not Specified | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Potency: MTT Cell Viability Assay
Objective: To determine the concentration of a drug that inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Quinazoline drug stock solution
-
MTT solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)[21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[22]
-
Drug Treatment: Prepare serial dilutions of the quinazoline drug in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Efficacy: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of a quinazoline drug in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time to assess the drug's efficacy.[24]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old[24]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, to improve tumor take)[2]
-
Quinazoline drug formulated for in vivo administration
-
Vehicle control
-
Syringes and needles (e.g., 27- or 30-gauge)[24]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or serum-free medium at a specific concentration (e.g., 3.0 x 10^6 cells in 300 µL).[24] A 1:1 mixture with Matrigel can be used to enhance tumor formation.[2]
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least 3-5 days before the experiment.[24]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[2][25]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-60 mm³), randomize the mice into treatment and control groups.[24]
-
Drug Administration: Administer the quinazoline drug and vehicle control to the respective groups according to the predetermined treatment regimen (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 3-5 days). Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[24]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for the treated group compared to the control group. The primary endpoint is often a significant reduction in tumor volume.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by quinazoline drugs and the general workflow for correlating in vitro and in vivo data.
Signaling Pathways of Quinazoline Drugs
Caption: EGFR signaling pathway and the inhibitory action of quinazoline drugs.
Experimental Workflow for Correlating In Vitro and In Vivo Data
Caption: General workflow for correlating in vitro potency with in vivo efficacy.
References
- 1. broadpharm.com [broadpharm.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The afatinib resistance of in vivo generated H1975 lung cancer cell clones is mediated by SRC/ERBB3/c-KIT/c-MET compensatory survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Subcutaneous tumor xenograft model [bio-protocol.org]
A Comparative Benchmarking Guide for Novel Quinazolin-7-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new Quinazolin-7-amine derivatives against established kinase inhibitors. The focus is on evaluating their potency and cellular activity through standardized experimental protocols. We present a comparative analysis of a hypothetical new compound, "Q-Amine Derivative X," against well-characterized inhibitors targeting the EGFR/HER2 and ERK/MAPK signaling pathways.
Comparative Inhibitory Activity
The inhibitory potential of a new compound is primarily assessed by its half-maximal inhibitory concentration (IC50) against specific kinases and its effect on cancer cell line proliferation. Lower IC50 values are indicative of higher potency.[1]
| Compound | Primary Target(s) | Biochemical IC50 | Cell Line | Cellular IC50 (Growth Inhibition) |
| Q-Amine Derivative X (Hypothetical) | EGFR, HER2 | 2.5 nM (EGFR), 8.0 nM (HER2) | A431 (EGFR overexpressing) | 0.15 µM |
| BT-474 (HER2 overexpressing) | 0.12 µM | |||
| Gefitinib | EGFR | 15.5 nM[2] | A431 | 0.08 µM[3] |
| Erlotinib | EGFR | - | A431 | 0.1 µM[3] |
| Lapatinib | EGFR, HER2 | - | BT-474 | 0.1 µM[3] |
| Compound 23 (2-amino-7-amide quinazoline) | ERK1/2 | 8.52 nM (ERK1), 6.45 nM (ERK2)[4] | HT-29 (BRAF V600E) | 3.23 µM[4] |
Signaling Pathways and Mechanism of Action
Quinazoline derivatives frequently target receptor tyrosine kinases (RTKs) like EGFR and HER2, which are key nodes in signaling pathways that drive cancer cell proliferation and survival.[2][5] The HER family of receptors can form heterodimers, with the HER2/HER3 pair being a particularly potent activator of the PI3K/AKT pathway.[6][7] Inhibition of these kinases blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[8]
Caption: EGFR/HER2 signaling pathway and point of inhibition.
Experimental Protocols
Accurate and reproducible data are fundamental to benchmarking new chemical entities.[9] The following sections detail standard methodologies for the key assays cited in this guide.
This protocol outlines a general method to determine the IC50 value of an inhibitor against a purified kinase.
-
Objective: To quantify the concentration of a test compound required to inhibit 50% of the kinase's enzymatic activity.[1]
-
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2).
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[9]
-
Kinase substrate (a peptide or protein that is a known target of the kinase).
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in a fluorescence-based assay).[1]
-
Test compound (serial dilutions).
-
96-well or 384-well plates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative and control inhibitors in DMSO, followed by a further dilution in the kinase buffer.[9]
-
Assay Reaction: Add the diluted inhibitors to the wells of the assay plate. A vehicle control (DMSO) is included to measure 100% kinase activity.[1]
-
Add a master mix containing the kinase enzyme and its substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be close to the Km value for the enzyme.[9]
-
Incubation: Incubate the plate for 30-60 minutes at a controlled temperature (e.g., 30°C).[1]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).[9]
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as filter-binding assays for radiolabeled ATP or fluorescence/luminescence detection for non-radioactive assays.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[1][10]
-
Caption: General workflow for an in vitro kinase IC50 assay.
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the growth-inhibitory effects of a compound.[11][12]
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
-
Materials:
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) and blank (medium only) wells.[11]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][13][14]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following inhibitor treatment.[16][17]
-
Objective: To confirm that the inhibitor is engaging its target within the cell and blocking downstream signaling.
-
Materials:
-
Cancer cell line of interest.
-
Test compound.
-
Lysis buffer containing protease and phosphatase inhibitors.[17]
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.[16]
-
Blocking buffer (e.g., 5% BSA in TBST).[17]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.[16]
-
Enhanced chemiluminescence (ECL) substrate.[16]
-
-
Procedure:
-
Cell Treatment: Grow cells to 70-80% confluency and treat them with various concentrations of the inhibitor for a defined period (e.g., 1-2 hours).[16]
-
Protein Extraction: Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[16]
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).[18]
-
-
Data Analysis: Compare the intensity of the phosphorylated protein bands between untreated and treated samples to assess the degree of inhibition.
Caption: Workflow for Western blot analysis of pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Quinazolin-7-amine
For immediate reference, this document outlines crucial safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for Quinazolin-7-amine. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety when working with this compound. Due to the limited availability of specific toxicological data for this compound, it is imperative to handle it with a high degree of caution, treating it as a potentially hazardous substance.
Essential Safety and Personal Protective Equipment
Handling this compound necessitates stringent adherence to safety protocols to minimize exposure risk. The following personal protective equipment is mandatory.
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) | Protects eyes from dust, splashes, and vapors. |
| Face Shield | Recommended when splash hazard exists | Provides broader protection for the face. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other appropriate material | Prevents direct skin contact with the compound. |
| Lab Coat | Fire/flame resistant and impervious clothing | Protects skin and personal clothing from contamination.[1][2] | |
| Respiratory Protection | Full-face Respirator | NIOSH-approved | Required if exposure limits are exceeded or if dust/aerosols are generated.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to ensure a safe laboratory environment. The following step-by-step operational plan should be followed.
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Decontamination: Ensure an eyewash station and safety shower are readily accessible and in good working order.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.
Step 2: Handling the Compound
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to prevent the generation of dust.[2][3]
-
Personal Protective Equipment: Don the required PPE as detailed in the table above before handling the chemical.
-
Hygiene: Avoid contact with skin and eyes.[2][3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Step 3: Storage
-
Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Immediate First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Hazardous Waste: this compound is to be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[6]
-
Solid Waste: Collect solid waste, including contaminated gloves, weighing papers, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
Step 3: Final Disposal
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
To further clarify the procedural steps for safe handling and emergency response, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Immediate first aid procedures for this compound exposure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. angenechemical.com [angenechemical.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Aromatic Amine Limits → Area → Sustainability [pollution.sustainability-directory.com]
- 5. Aromatic Amine Exposure → Term [fashion.sustainability-directory.com]
- 6. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
